molecular formula C11H16Cl2N2O2 B12324522 (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Cat. No.: B12324522
M. Wt: 279.16 g/mol
InChI Key: YUCHIBOHAURWQA-UHFFFAOYSA-N
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Description

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a useful research compound. Its molecular formula is C11H16Cl2N2O2 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H

InChI Key

YUCHIBOHAURWQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HCl

Physicochemical Properties of (R)-gamma-(3-Pyridinyl-methyl)-L-proline[1][2][3][4][5]·2HCl

Technical Reference Guide for Drug Development & Synthesis

Executive Summary

(R)-gamma-(3-Pyridinyl-methyl)-L-proline[1][2][3][4]·2HCl (CAS: 1049754-12-2) is a specialized, chiral non-proteinogenic amino acid derivative utilized primarily as a scaffold in the design of peptidomimetics and central nervous system (CNS) ligands. Structurally, it merges the conformational rigidity of the L-proline ring with the electronic and hydrogen-bonding capabilities of a 3-pyridinyl moiety at the

This guide details the physicochemical profile, ionization behavior, and handling protocols for this compound. Due to its zwitterionic potential and dihydrochloride salt form, the molecule exhibits complex solubility and stability characteristics critical for high-fidelity organic synthesis and biological assay formulation.

Chemical Identity & Structure

The compound is defined by three key structural features: the (S)-stereocenter at the

(R)-stereocenter

dihydrochloride
PropertySpecification
IUPAC Name (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
Common Name (R)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-(3-Pyridinyl-methyl)-L-proline[1][3][4][5]·2HCl
CAS Number 1049754-12-2 (Salt); 1049984-05-5 (Free Base)
Molecular Formula

Molecular Weight 279.16 g/mol
Stereochemistry (2S, 4R)
Physical State Hygroscopic Solid / Viscous Oil (Tendency to deliquesce)
Structural Visualization & Ionization States

The following diagram illustrates the pH-dependent ionization states of the molecule, critical for determining optimal extraction and coupling conditions.

IonizationFigure 1: Predicted pH-dependent Ionization Microspecies of (R)-gamma-(3-Pyridinyl-methyl)-L-prolineState1pH < 1Fully Protonated (Cationic +2)COOH, Pyrrolidine-NH2+, Pyridine-NH+State2pH ~ 3.5Mono-Cationic / Zwitterionic MixCOO-, Pyrrolidine-NH2+, Pyridine-NH+State1->State2pKa1 ~2.0(COOH Deprotonation)State3pH ~ 7.4 (Physiological)ZwitterionicCOO-, Pyrrolidine-NH2+, Pyridine-NState2->State3pKa2 ~5.3(Pyridine Deprotonation)State4pH > 11AnionicCOO-, Pyrrolidine-NH, Pyridine-NState3->State4pKa3 ~10.6(Pyrrolidine Deprotonation)

[1]

Physicochemical Profile

Acid-Base Properties (pKa)

The molecule possesses three ionizable groups. Understanding these values is essential for HPLC method development and buffer selection.

  • 
    -Carboxylic Acid (
    
    
    ):
    Typical of proline derivatives. At pH > 2, the carboxylate anion dominates.
  • Pyridine Nitrogen (

    
    ):  The 3-alkylpyridine moiety is weakly basic. In the 2HCl salt, this nitrogen is protonated. It becomes a free base near physiological pH (7.4), restoring its H-bond acceptor capability.
    
  • Pyrrolidine Nitrogen (

    
    ):  A highly basic secondary amine. It remains protonated (cationic) throughout the physiological range, driving solubility and electrostatic interactions.
    
Solubility & Lipophilicity
  • Water Solubility: High (>100 mg/mL) . The dihydrochloride salt form and the presence of multiple polar/charged centers render the compound extremely hydrophilic.

  • Organic Solubility:

    • Soluble: DMSO, Methanol, Water.

    • Sparingly Soluble: Ethanol, Isopropanol.

    • Insoluble: Dichloromethane (DCM), Ethyl Acetate, Hexanes (unless converted to a protected form like Boc/Fmoc).

  • LogP (Predicted): ~ -1.5 to -2.0 (Highly hydrophilic). The compound will not passively diffuse across lipid membranes efficiently without transport mechanisms or prodrug derivatization.

Hygroscopicity & Solid State
  • Observation: The 2HCl salt is frequently described as a "Viscous Oil" or "Hygroscopic Foam" by suppliers (e.g., Chem-Impex). This is characteristic of proline salts, which often resist crystallization due to conformational flexibility and high water affinity.

  • Implication: The compound readily absorbs atmospheric moisture (deliquescence), which can alter the effective molecular weight during weighing.

Handling & Storage Protocols

Storage Requirements
  • Temperature: Store at 0°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent degradation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The secondary amine is susceptible to oxidation, and the salt is hygroscopic.

  • Container: Tightly sealed glass vials with Parafilm or Teflon-lined caps.

Weighing & Usage

Due to its hygroscopic oil/solid nature, precise weighing can be challenging.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Rapid Weighing: Weigh quickly into the reaction vessel.

  • Stock Solutions: For analytical use, prepare a stock solution in water or DMSO and determine the concentration quantitatively (e.g., by qNMR) rather than relying solely on gravimetric weight.

Analytical Characterization

HPLC/LC-MS Method

Standard Reverse-Phase (RP) HPLC is often insufficient for retaining this highly polar molecule.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-AQ (Polar Embedded) columns are required.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.

    • B: Acetonitrile.[4][6]

    • Gradient: High organic start (for HILIC) or low organic start (for AQ columns).

  • Detection: UV at 260 nm (Pyridine absorption). The proline backbone has weak UV absorbance (210 nm), so the pyridine ring is the primary chromophore.

Analytical Workflow Diagram

AnalyticalWorkflowFigure 2: Recommended Analytical Workflow for Quality ControlSampleSample: (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HClPrepPreparation:Dissolve in 50:50 H2O:ACN(Avoid pure organic solvents)Sample->PrepMethodLC-MS Method:HILIC Column (Amide or Silica)MP: ACN/Water + 10mM NH4FormatePrep->MethodDetectionDetection:UV @ 260nm (Pyridine)MS (ESI+) m/z ~ 207.1 [M+H]+Method->DetectionResultOutput:Purity Assessment & Identity ConfirmationDetection->Result

Synthesis & Application Context

This compound serves as a "chiral building block" for:

  • nAChR Ligands: The 3-pyridinyl moiety mimics the pharmacophore of nicotine and epibatidine, while the proline ring restricts conformational freedom, potentially increasing selectivity for specific nicotinic acetylcholine receptor subtypes (e.g.,

    
     or 
    
    
    ).
  • Peptidomimetics: Introducing this amino acid into a peptide chain creates a "kink" (due to proline) while projecting a basic heteroaromatic side chain capable of

    
    -stacking or cation-
    
    
    interactions.
Protocol: Free Base Isolation

To use the compound in coupling reactions where the HCl salt is incompatible:

  • Dissolve the 2HCl salt in a minimum volume of water.

  • Load onto an Ion Exchange Resin (e.g., Dowex 50W, strongly acidic cation exchanger).

  • Wash with water to remove chloride ions.

  • Elute with 1M

    
     or Pyridine/Water.
    
  • Lyophilize immediately to obtain the zwitterionic free base.

References

  • Chem-Impex International. (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HCl Product Data. Catalog No. 15973.[4] Link

  • ABCR GmbH. Product Specification: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl.[1][2][3][4][5] AB389100.[4] Link

  • Sigma-Aldrich (Merck). Proline Analogs and Chiral Building Blocks.Link

  • PubChem. 3-Methylproline and Pyridine Derivatives (Structural Analog Data). National Library of Medicine. Link

  • Eberhardt, E. S., et al. (1996). "Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization." Journal of the American Chemical Society, 118(49), 12261–12266.[7] (Cited for Proline pKa/electronic properties).[7] Link

Advanced Enantioselective Synthesis of Proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proline and its derivatives represent a privileged scaffold in medicinal chemistry, serving as critical structural elements in peptidomimetics (e.g., ACE inhibitors, HCV protease inhibitors like Telaprevir) and as chiral organocatalysts.[1][2][3][4][5] Unlike standard amino acids, the cyclic secondary amine of proline imposes rigid conformational constraints ($ \phi, \psi $ torsion angles) that dictate protein folding and ligand-receptor binding kinetics.

This guide moves beyond basic textbook syntheses, focusing on scalable, high-enantiomeric-excess ($ ee $) methodologies required by modern drug development. We prioritize three strategic pillars: Catalytic Asymmetric 1,3-Dipolar Cycloaddition , Organocatalytic Cascade Sequences , and Late-Stage C-H Functionalization .

Part 1: Strategic Methodologies & Mechanistic Pillars

The "Gold Standard": Catalytic Asymmetric 1,3-Dipolar Cycloaddition

For the de novo construction of highly substituted proline rings (particularly 2,3,4-trisubstituted systems), the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is the most versatile method.

  • Mechanism: The reaction proceeds via the formation of a metallo-azomethine ylide from an

    
    -imino ester and a chiral Lewis acid complex (typically Ag(I), Cu(I), or Zn(II)). The metal center coordinates the ylide, while the chiral ligand blocks one face, enforcing high endo/exo selectivity.
    
  • Stereocontrol: The transition state (TS) is governed by the steric repulsion between the ligand and the incoming dipolarophile.

Organocatalytic Functionalization (The Michael Route)

To access 3-substituted prolines with high optical purity, the organocatalytic Michael addition of nitroesters or malonates to


-unsaturated aldehydes is superior.
  • Mechanism: Utilizes secondary amine catalysts (e.g., Jørgensen-Hayashi catalysts) to form a transient iminium ion, activating the enal toward nucleophilic attack. Subsequent hydrolysis and cyclization yield the proline core.

Biocatalytic Cascades (The Green Frontier)

Recent advances utilize Tryptophan Synthase


-subunit (TrpB) coupled with Imine Reductases (IREDs).[6] This cascade allows for the convergent synthesis of non-canonical prolines from simple amino acrylate precursors, bypassing the need for heavy metal remediation.

Part 2: Visualization of Synthetic Logic

Diagram 1: Strategic Pathways to Chiral Prolines

This flowchart categorizes the primary synthetic routes based on starting material availability and target substitution patterns.

ProlineSynthesis Start Target: Chiral Proline Derivative Route1 De Novo Construction Start->Route1 Route2 Chiral Pool Modification Start->Route2 Route3 C-H Functionalization Start->Route3 Method1 1,3-Dipolar Cycloaddition (Azomethine Ylides) Route1->Method1 Method2 Organocatalytic Cascade (Michael/Cyclization) Route1->Method2 Method3 4-Hydroxyproline Derivatization Route2->Method3 Method4 Radical C-H Amination (Hofmann-Löffler-Freytag) Route3->Method4 Product1 Polysubstituted Prolines (2,3,4-functionalized) Method1->Product1 Ag(I)/Cu(I) Cat. Product2 3-Substituted Prolines Method2->Product2 Jorgensen Cat. Product3 4-Substituted Prolines Method3->Product3 Inversion/Subst. Method4->Product3 Cu(II) Radical

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern of the proline scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis of 3-Substituted Prolines via Organocatalysis

Target: (2S, 3S)-3-phenylpyrrolidine-2-carbaldehyde derivatives. Rationale: This method avoids metal contaminants and establishes two contiguous stereocenters in a single operation.

Reagents & Equipment:

  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst).
    
  • Substrates: Cinnamaldehyde (1.0 equiv), Diethyl nitrovalerate (1.2 equiv).

  • Solvent: Toluene (anhydrous).

  • Additive: Benzoic acid (20 mol%).

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the Jørgensen-Hayashi catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (0.5 M concentration relative to substrate). Stir for 10 minutes at ambient temperature to ensure salt formation (improves turnover).

  • Substrate Addition: Cool the reaction mixture to 0°C. Add cinnamaldehyde (1.0 equiv) followed by the dropwise addition of the nitroalkane/nitroester (1.2 equiv).

  • Reaction Monitoring: Stir at 0°C for 24–48 hours. Monitor conversion via TLC or 1H NMR (look for the disappearance of the aldehyde proton doublet and appearance of the Michael adduct).

  • Work-up: Quench with saturated NH4Cl solution. Extract with Et2O (3x). Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Cyclization (One-Pot Extension): To the crude Michael adduct, add EtOH and Zn/HCl (or Raney Ni/H2) to reduce the nitro group. The resulting amine will spontaneously cyclize on the aldehyde/ester to form the lactam or pyrrolidine core depending on the specific starting material structure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: >80%

  • Stereochemistry: >95% $ ee $, >20:1 $ dr $ (determined by Chiral HPLC using Chiralpak AD-H column).

Protocol B: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition

Target: Highly substituted pyrrolidine-2,4-dicarboxylates. Rationale: Allows for the simultaneous formation of up to four stereocenters.

Reagents:

  • AgOAc (3 mol%).

  • Chiral Phosphoramidite Ligand (3.3 mol%).

  • 
    -Imino ester (derived from glycine methyl ester and benzaldehyde).
    
  • Maleimide or Acrylate dipolarophile.

Workflow:

  • Complex Formation: Stir AgOAc and the chiral ligand in THF for 30 minutes to form the active chiral Lewis acid complex.

  • Ylide Generation: Add the

    
    -imino ester and TEA (triethylamine, 5 mol%) to generate the azomethine ylide in situ.
    
  • Cycloaddition: Add the dipolarophile at -20°C. The metal coordinates the ylide, while the ligand creates a chiral pocket, directing the approach of the alkene.

  • Isolation: Filter through a celite pad to remove silver salts. Concentrate and purify via recrystallization or chromatography.

Part 4: Mechanistic Visualization

Diagram 2: The Azomethine Ylide Cycle (1,3-Dipolar Cycloaddition)

This diagram illustrates the catalytic cycle, highlighting the critical metal-coordination step that defines stereochemistry.

AzomethineCycle Cat Chiral Metal Complex (Ag/Cu + Ligand) Complex Metallo-Azomethine Ylide (Dipole) Cat->Complex + Precursor + Base Precursor Imino Ester TS Endo-Transition State (Stereodetermining) Complex->TS + Dipolarophile Product Proline Derivative + Catalyst TS->Product Cyclization Product->Cat Catalyst Turnover Dipolarophile Alkene

Caption: Catalytic cycle of the Ag(I)-catalyzed 1,3-dipolar cycloaddition showing the formation of the metallo-dipole intermediate.

Part 5: Data Summary & Method Comparison

The following table contrasts the three primary methodologies to assist in experimental design.

Parameter1,3-Dipolar CycloadditionOrganocatalytic MichaelChiral Pool (4-Hyp)
Primary Target 2,3,4-Trisubstituted Prolines3-Substituted Prolines4-Substituted Prolines
Key Reagent Ag(I), Cu(I) / Chiral LigandJørgensen-Hayashi CatalystMitsunobu Reagents / Pd
Stereocontrol Ligand-controlled (Endo/Exo)Catalyst-controlled (Re/Si face)Substrate-controlled
Atom Economy High (Convergent)ModerateLow (requires protection/deprotection)
Scalability High (kg scale demonstrated)High (Metal-free)High (Commercial SM)
Typical ee 90–99%95–99%>99% (Retention of SM purity)

Part 6: Troubleshooting & Optimization

  • Low Conversion in Cycloaddition: Often due to moisture deactivating the Lewis Acid. Ensure THF/Toluene is distilled over Na/Benzophenone or passed through activated alumina columns.

  • Poor dr in Michael Addition: Temperature control is critical. If $ dr $ drops below 10:1, lower reaction temperature to -20°C or -40°C, though reaction time will increase.

  • Catalyst Poisoning: In organocatalysis, trace acids (other than the co-catalyst) can protonate the amine. Use basic alumina filtration for aldehyde substrates prior to use.

References

  • Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides and Alkenes. Angew. Chem. Int. Ed. (2005).[6] [Link]

  • Organocatalytic Asymmetric 5-Hydroxypyrrolidine Synthesis: A Highly Enantioselective Route to 3-Substituted Proline Derivatives. Tetrahedron Lett. (2007).[3][7] [Link]

  • Asymmetric Synthesis of Multi-Substituted Prolines via a Catalytic 1,3-Dipolar Cycloaddition Using a Monocationic ZnIIOAc Complex. ChemCatChem (2020).[8] [Link]

  • Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters (2014). [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines. J. Am. Chem. Soc. (2012).[9] [Link]

  • Chiral Pyrrolidines via an Enantioselective Hofmann-Löffler-Freytag Reaction. Science/NIH (2024). [Link]

Sources

The Pyridine Paradigm: Strategic Integration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic understanding, strategic application, and experimental rigor.

Executive Summary

The pyridine moiety is not merely a heterocyclic scaffold; it is a functional tool used to modulate the physicochemical and pharmacokinetic fate of drug candidates.[1] Appearing in over 60 FDA-approved drugs, the pyridine ring offers a unique balance of polarity, basicity (pKa ~5.2), and metabolic stability that distinctively separates it from its carbocyclic analog, benzene. This guide analyzes the strategic deployment of pyridine in lead optimization, focusing on solubility enhancement, bioisosteric "N-scans," and metabolic modulation.

Physicochemical Foundation: The "N-Effect"

The substitution of a carbon atom in a benzene ring with nitrogen (CH → N) introduces a permanent dipole and a specific hydrogen bond acceptor (HBA) site. This alteration fundamentally shifts the molecular property profile.

Basicity and Ionization

Unsubstituted pyridine has a pKa of approximately 5.2 . This places it on the borderline of ionization at physiological pH (7.4).

  • Strategic Implication: In the stomach (pH ~1-2), pyridine is fully protonated (pyridinium), significantly enhancing aqueous solubility. In the blood (pH 7.4), it exists largely as the free base, facilitating passive membrane permeability.

  • Tuning: The basicity is highly tunable. Adding electron-donating groups (e.g., -OMe, -NH2) at the 2- or 4-position increases pKa (more basic), while electron-withdrawing groups (e.g., -CF3, -CN) decrease pKa (less basic), allowing chemists to "dial in" the desired ionization state.

Lipophilicity (LogP) Modulation

Replacing a phenyl ring with pyridine typically lowers the LogP by approximately 1.0 to 1.5 units . This reduction is critical for bringing highly lipophilic leads into "drug-like" space (LogP < 5).

PropertyBenzenePyridineImpact on Drug Design
LogP (Octanol/Water) ~2.1~0.65Lowers lipophilicity; reduces non-specific binding.
H-Bond Acceptors 01 (Lone pair)Enables specific interactions with protein backbones.
Dipole Moment 0 D2.2 DIncreases aqueous solubility via dipole-dipole interactions.
Pi-Stacking Face-to-FaceEdge-to-FacePyridine prefers edge-to-face interactions with aromatic residues (Phe, Tyr, Trp).

The "N-Scan" Strategy: A Decision Logic

The "N-Scan" is a systematic SAR (Structure-Activity Relationship) campaign where a phenyl ring is replaced by pyridine isomers (2-, 3-, and 4-pyridyl) to probe binding pockets and metabolic hotspots.

Logic Flow for N-Scanning

The following diagram illustrates the decision matrix for implementing a pyridine moiety during lead optimization.

N_Scan_Logic Start Lead Compound Analysis (Phenyl Ring Identified) Solubility_Check Is Solubility < 50 µM? Start->Solubility_Check Binding_Check Is H-Bond Acceptor Needed? Solubility_Check->Binding_Check No Action_3Py Synthesize 3-Pyridyl Analog (Isosteric/Geometry check) Solubility_Check->Action_3Py Yes (Lower LogP) Metabolic_Check Is Phenyl Ring a Metabolic Hotspot? Metabolic_Check->Action_3Py Yes (Block Meta-oxidation) Action_4Py Synthesize 4-Pyridyl Analog (Solvent exposure check) Metabolic_Check->Action_4Py Yes (Block Para-oxidation) Binding_Check->Metabolic_Check No Action_2Py Synthesize 2-Pyridyl Analog (Chelation/Steric check) Binding_Check->Action_2Py Yes (Lone pair target) Validation Validate: LogD, Microsomal Stability, pKa Action_2Py->Validation Action_3Py->Validation Action_4Py->Validation

Figure 1: The "N-Scan" Decision Matrix. A systematic workflow for determining which pyridine isomer to deploy based on solubility, metabolic, or binding constraints.

Metabolic Modulation & Toxicity

Pyridine is not metabolically inert. Understanding its biotransformation is crucial for avoiding toxicity (e.g., reactive metabolites).

N-Oxidation

The nitrogen atom is susceptible to oxidation by CYP450s (primarily CYP3A4) and Flavin-containing Monooxygenases (FMOs) to form Pyridine-N-Oxides .

  • Risk: N-oxides can be stable metabolites, but they significantly increase polarity and can sometimes be reduced back to the parent drug in vivo, creating a futile redox cycle.

  • Mitigation: Steric hindrance adjacent to the nitrogen (e.g., 2-methyl substitution) can block N-oxidation.

Bioactivation and Reactive Intermediates

Unlike the furan or thiophene rings, which are notorious for opening into reactive electrophiles, the pyridine ring is relatively electron-deficient and stable. However, 2-aminopyridines can undergo bioactivation to form reactive iminoquinone species if not properly substituted.

Case Study: Ivosidenib (Tibsovo®)

Context: Ivosidenib is an IDH1 inhibitor used for acute myeloid leukemia.

  • Challenge: The initial lead compound (AGI-14100) contained a fluorophenyl moiety. While potent, it was a strong inducer of CYP3A4 (via hPXR activation), rendering it unsuitable for combination therapies.

  • Solution (The Pyridine Switch): Replacing the fluorophenyl ring with a pyridine ring (specifically a 4-cyanopyridine motif) maintained potency but eliminated the CYP3A4 induction liability .

  • Mechanism: The pyridine nitrogen reduced the lipophilicity (LogP) and altered the pi-stacking geometry within the PXR binding pocket, preventing the conformational change required for PXR activation.

Experimental Protocol: Late-Stage C-H Functionalization

To rapidly execute an "N-Scan," medicinal chemists often utilize Minisci-type radical alkylations to append alkyl groups to the electron-deficient pyridine ring directly, avoiding de novo synthesis.

Protocol: Silver-Catalyzed Minisci Alkylation of Pyridines Objective: Direct alkylation of a pyridine core at the 2- or 4-position.

Reagents:

  • Substrate: Pyridine-containing drug scaffold (1.0 equiv)

  • Alkyl Source: Carboxylic acid (R-COOH) (2.0 - 3.0 equiv)

  • Catalyst: AgNO₃ (0.1 - 0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (2.0 - 3.0 equiv)

  • Solvent: DCM/Water (biphasic) or TFA/Water (for unreactive substrates)

Step-by-Step Methodology:

  • Preparation: In a vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in DCM (2 mL).

  • Aqueous Phase: In a separate container, dissolve the carboxylic acid (1.5 mmol), AgNO₃ (0.05 mmol), and (NH₄)₂S₂O₈ (1.5 mmol) in distilled water (2 mL).

  • Initiation: Add the aqueous solution to the organic phase. If the pyridine is highly basic or unreactive, add TFA (1-2 equiv) to protonate the ring (making it more electron-deficient and receptive to nucleophilic radicals).

  • Reaction: Stir vigorously at 40°C for 4–12 hours. The reaction generates alkyl radicals via decarboxylation of the carboxylic acid, which attack the protonated pyridine.

  • Workup: Basify the mixture with sat. NaHCO₃ to pH > 8. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Validation Criteria:

  • Regioselectivity: Confirm isomer (2- vs 4-substituted) via 1H-NMR (coupling constants).

  • Yield: Typical yields range from 40-70% depending on radical stability (tertiary > secondary > primary).

Metabolic Pathway Visualization

The following diagram details the metabolic divergence of pyridine-containing drugs.

Pyridine_Metabolism Parent Pyridine Drug NOxide Pyridine-N-Oxide (Polar, Excretable) Parent->NOxide CYP450 / FMO Pyridone 2-Pyridone (via Aldehyde Oxidase) Parent->Pyridone Aldehyde Oxidase (AOX) Methyl N-Methyl Pyridinium (Phase II) Parent->Methyl Methyltransferase NOxide->Parent Reductase (Futile Cycle)

Figure 2: Primary metabolic pathways for pyridine moieties. Note the potential for futile redox cycling with N-oxides and the role of Aldehyde Oxidase (AOX) in generating pyridones.

References

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to Ortho-Substituted Fluorobenzenes and Pyridines. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters. Link

  • Chupakhin, O. N., et al. (2019). C-H Functionalization of Pyridines. Chemical Reviews. Link

  • FDA AccessData. (2024). Drugs@FDA: FDA-Approved Drugs (Search: Ivosidenib, Vismodegib). Link

Sources

Discovery and development of L-proline based therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Development of L-Proline Based Therapeutics: A Technical Guide

Executive Summary

This technical guide serves as a comprehensive operational manual for drug developers leveraging L-proline not merely as a constituent amino acid, but as a versatile scaffold for chiral synthesis, a structural "break" in peptidomimetics, a metabolic checkpoint in oncology, and a critical excipient in biologic formulations.[1]

L-proline is unique among proteinogenic amino acids due to its secondary amine (pyrrolidine ring) structure. This conformational rigidity restricts the


 (phi) dihedral angle, inducing kinks in peptide chains and enabling cis-trans isomerization—a property exploited in the design of ACE inhibitors and antiviral agents. Furthermore, the "Proline Cycle" (PRODH/P5C) has emerged as a synthetic lethal target in p53-deficient cancers.

Part 1: The Synthetic Powerhouse (Organocatalysis)

Before L-proline becomes part of a drug, it often builds the drug. As a "micro-aldolase," L-proline catalyzes asymmetric carbon-carbon bond formation with high enantioselectivity, replacing toxic heavy metals.[1]

Mechanism: Enamine vs. Iminium Activation

The efficacy of L-proline arises from its bifunctional nature: the secondary amine acts as a nucleophile (forming enamines or iminium ions), while the carboxylic acid acts as a Brønsted acid co-catalyst, directing the stereochemistry via hydrogen bonding.

  • Enamine Activation (HOMO Raising): Used for functionalizing aldehydes/ketones at the

    
    -position. The proline amine condenses with a carbonyl to form a nucleophilic enamine.
    
  • Iminium Activation (LUMO Lowering): Used for

    
    -unsaturated systems.[1] Proline forms an iminium ion, lowering the energy of the LUMO and facilitating nucleophilic attack.
    

Figure 1: The Proline Catalytic Cycle (Enamine Pathway)

ProlineCatalysis Proline L-Proline Iminium Iminium Ion (Intermediate) Proline->Iminium Condensation Substrate Ketone/Aldehyde Substrate->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Product Chiral Product (C-C Bond Formed) Enamine->Product + Electrophile (Stereocontrolled) Electrophile Electrophile (e.g., Aldehyde) Product->Proline Hydrolysis (Catalyst Regneration)

Caption: The Enamine cycle showing the transient formation of the nucleophilic species responsible for asymmetric induction.

Part 2: The Structural Architect (Medicinal Chemistry)

In drug design, L-proline is the "conformational lock." Its inclusion in a peptide sequence eliminates the amide hydrogen donor, preventing


-helix formation and forcing a turn. This is critical for mimicking the transition states of proteases.
Key Therapeutic Classes
  • ACE Inhibitors (Hypertension):

    • Drug:Captopril (D-3-mercapto-2-methylpropanoyl-L-proline).

    • Logic: The proline ring mimics the C-terminal residue of Angiotensin I. The sulfhydryl group coordinates the Zinc ion in the ACE active site.

    • Evolution:[1][2] Later generations (Enalapril, Lisinopril) replaced the thiol with a carboxylate or phosphonate to reduce side effects (rash/taste disturbance) while maintaining the proline anchor.

  • HCV Protease Inhibitors (Antiviral):

    • Drugs:Telaprevir , Boceprevir .[1]

    • Logic: These are peptidomimetics where a proline derivative (often a bicyclic or substituted proline) occupies the P2 position. The rigid ring properly orients the electrophilic "warhead" (ketoamide) to attack the NS3/4A serine protease active site.

  • DPP-4 Inhibitors (Diabetes):

    • Drug:Saxagliptin .

    • Logic: Contains a cis-4,5-methanoproline (cyclopropane-fused proline). This "methanologue" increases chemical stability and potency by restricting the pyrrolidine ring into a specific envelope conformation that fits the DPP-4 pocket tightly.

Part 3: The Metabolic Target (Oncology)

Beyond structure, proline metabolism is a driver of cancer cell survival under stress (hypoxia/nutrient deprivation).[1][3]

The Proline-P5C Cycle

The enzyme Proline Dehydrogenase (PRODH) , located in the mitochondrial inner membrane, oxidizes proline to


-pyrroline-5-carboxylate (P5C), generating FADH

and donating electrons to the Electron Transport Chain (ETC).[4]
  • Tumor Suppression (Context Dependent): In early stages, PRODH generates Reactive Oxygen Species (ROS) leading to apoptosis.[1][5]

  • Tumor Survival: In established tumors, PRODH provides ATP and anaplerotic glutamate/

    
    -ketoglutarate to fuel the TCA cycle when glucose is scarce.
    

Therapeutic Strategy: "Synthetic Lethality."[3] Inhibiting PRODH in p53-deficient tumors (which cannot regulate ROS) starves the cell of energy and induces cytotoxic accumulation of proline.

Figure 2: The Proline-P5C Metabolic Checkpoint

ProlineMetabolism Proline L-Proline PRODH PRODH (Mitochondria) Proline->PRODH P5C P5C PRODH->P5C Oxidation (FAD -> FADH2) ROS ROS (Apoptosis) PRODH->ROS Electron Leak Glutamate Glutamate P5C->Glutamate TCA TCA Cycle (ATP Production) Glutamate->TCA Anaplerosis

Caption: PRODH couples proline catabolism to mitochondrial ATP generation and ROS signaling.[4][6]

Part 4: The Formulation Enabler (Biologics)

In high-concentration Monoclonal Antibody (mAb) formulations (>100 mg/mL), viscosity becomes a manufacturing bottleneck. L-proline acts as a viscosity-reducing excipient.

Mechanism of Action

Unlike simple salts, proline is an amphipathic osmolyte.[1]

  • Hydrophobic Stacking: The pyrrolidine ring interacts with exposed hydrophobic patches on protein surfaces.

  • Interference: It disrupts protein-protein interactions (PPI) that lead to reversible self-association networks.

  • Stability: It does not denature the protein (unlike urea) and stabilizes the hydration shell.

Data Summary: Viscosity Reduction Efficacy

Excipient (250 mM)mAb ConcentrationViscosity (cP)Reduction vs ControlMechanism
None (Control) 150 mg/mL45.0-High PPI network
Glycine 150 mg/mL42.0~7%Weak exclusion
Arginine HCl 150 mg/mL18.0~60%Charge shielding + Hydrophobic
L-Proline 150 mg/mL15.5 ~65% Amphipathic interference

Part 5: Experimental Protocols

Protocol A: Asymmetric Aldol Reaction (Organocatalysis)

Objective: Synthesis of chiral


-hydroxy ketones using L-proline.
  • Reagents:

    • 4-Nitrobenzaldehyde (1.0 eq)

    • Acetone (20 eq, acts as solvent and reagent)[1][7]

    • L-Proline (20-30 mol%)

    • Solvent: DMSO or dry Acetone.

  • Procedure:

    • Dissolve 4-nitrobenzaldehyde in anhydrous DMSO/Acetone mixture (1:4 v/v).

    • Add L-Proline catalyst.[2][7] The mixture may remain heterogeneous initially.

    • Stir at Room Temperature (20-25°C) for 24-48 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 2:1). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Quench with saturated ammonium chloride (NH

      
      Cl).
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with water and brine to remove DMSO and residual proline.

    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Validation:

    • Purify via flash column chromatography on silica gel.

    • Analyze Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).[1]

Protocol B: High-Concentration Viscosity Screening (Formulation)

Objective: Determine optimal proline concentration for mAb viscosity reduction.

  • Preparation:

    • Concentrate mAb to 180 mg/mL using Tangential Flow Filtration (TFF) in a base buffer (e.g., 20 mM Histidine, pH 6.0).[1]

  • Spiking:

    • Prepare a 2.0 M L-Proline stock solution (pH adjusted to 6.0).

    • Spike stock into mAb aliquots to achieve final proline concentrations of 0, 50, 100, 150, 200, 250 mM.

    • Adjust final protein concentration to exactly 150 mg/mL using buffer.

  • Measurement:

    • Use a cone-and-plate rheometer (e.g., Anton Paar or TA Instruments).

    • Temperature: 25°C.

    • Shear Rate Sweep: 100 to 1000 s

      
      .
      
  • Analysis:

    • Plot Viscosity (cP) vs. Shear Rate. (Newtonian behavior expected).

    • Select the lowest proline concentration that brings viscosity below the injectability threshold (typically <20 cP).

References

  • Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry. Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Phang, J. M. (2019).[1] The Proline Cycle as a Potential Cancer Therapy Target.[4][8] Journal of Biochemistry (ACS). Link

  • Patel, J., et al. (2018).[1] Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline. Pharmaceutical Research.[9] Link

  • FDA Drug Database. (2023). Approval History of Captopril and Saxagliptin. U.S. Food and Drug Administration.[10] Link

  • Vertex Pharmaceuticals. (2011). Incivek (Telaprevir) Prescribing Information.[11]Link

Sources

Technical Monograph: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of (R)-gamma-(3-Pyridinyl-methyl)-L-proline dihydrochloride , a critical chiral scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands and conformationally constrained peptidomimetics.

Part 1: Molecular Architecture & Stereochemical Definition

Structural Identity[1][2]
  • IUPAC Name: (2S,4R)-4-(3-pyridinylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

  • Common Name: (R)-

    
    -(3-Pyridinyl-methyl)-L-proline 
    
    
    
    2HCl[1]
  • CAS Number: 1049754-12-2[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 279.16 g/mol (Salt form); 206.24 g/mol (Free base)

Stereochemical Configuration

The nomenclature "(R)-gamma" combined with "L-proline" defines a specific diastereomer with two chiral centers:

  • 
    -Carbon (C2):  Retains the (S)  configuration characteristic of natural L-proline.
    
  • 
    -Carbon (C4):  Assigned the (R)  configuration.
    

Based on Cahn-Ingold-Prelog (CIP) priority rules, the (2S, 4R) configuration in this scaffold typically corresponds to a trans relationship between the C2-carboxylate and the C4-pyridinylmethyl substituent. This relative stereochemistry is the primary determinant of the molecule's conformational lock, distinguishing it from its cis-isomer (2S, 4S).

Salt Form Analysis (Dihydrochloride)

The 2HCl salt form is engineered for two critical functions:

  • Solubility: The diprotic nature ensures high solubility in aqueous media (D2O, water) and polar organic solvents (MeOH, DMSO), essential for biological assays.

  • Stability: Protonation of both the pyrrolidine nitrogen (

    
    ) and the pyridine nitrogen (
    
    
    
    ) suppresses oxidation and prevents racemization at the
    
    
    -carbon during storage.

Part 2: Conformational Dynamics & Pharmacophore Logic

The potency of this compound in drug discovery—specifically for


 and 

nAChR subtypes—relies on its ability to pre-organize the pyrrolidine ring.
The Ring Pucker Mechanism

Proline derivatives exist in a dynamic equilibrium between two envelope conformations: C


-endo  (C4-endo) and C

-exo
(C4-exo).
  • Unsubstituted L-Proline: Rapidly fluctuates between endo/exo.

  • (R)-

    
    -Substitution (Trans):  The bulky 3-pyridinylmethyl group at C4 prefers the pseudo-equatorial position to minimize 1,3-diaxial steric clashes. In the (2S, 4R) configuration, this forces the ring into a stable C
    
    
    
    -exo
    pucker.

This "exo-pucker" is bio-mimetic; it positions the pyridine ring (a bioisostere for the acetylcholine quaternary ammonium) and the carboxylate (mimicking the acetyl oxygen) at a precise distance and dihedral angle required for high-affinity binding to the nAChR orthosteric site.

Visualization: Conformational Locking

The following diagram illustrates the structural logic linking stereochemistry to receptor affinity.

G cluster_0 Stereochemical Input cluster_1 Conformational Output cluster_2 Biological Consequence Config (2S, 4R) Configuration (Trans-isomer) Steric Substituent assumes Pseudo-Equatorial Position Config->Steric Minimizes 1,3-strain Pucker Ring Locks in C4-Exo Conformation Steric->Pucker Energetic Preference Binding Optimal nAChR Pharmacophore Overlap Pucker->Binding Pre-organization

Figure 1: Causal pathway from stereochemical configuration to bioactive conformation.

Part 3: Analytical Verification & Quality Control

To ensure data integrity in research, the identity and purity of the compound must be validated using the following self-validating protocols.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent:


 (due to 2HCl salt insolubility in 

). Internal Standard: TSP or DSS (0.00 ppm).
Proton GroupExpected Shift (

ppm)
MultiplicityStructural Assignment
Pyridine H-2' 8.60 - 8.75Singlet (broad)Ortho to N, deshielded by ring current + salt.
Pyridine H-6' 8.50 - 8.65DoubletOrtho to N.
Pyridine H-4' 8.30 - 8.45DoubletPara to N.
Pyridine H-5' 7.80 - 8.00DD / MultipletMeta to N.

-CH (H-2)
4.30 - 4.50DDCharacteristic proline

-proton.

-CH2 (H-5)
3.40 - 3.70MultipletRing closure methylene (adjacent to N).

-CH (H-4)
2.60 - 2.90MultipletChiral center carrying the substituent.
Linker -CH2- 2.90 - 3.10Doublet/MultipletBenzylic-like protons connecting Py to Pro.

-CH2 (H-3)
2.10 - 2.50MultipletDiastereotopic protons (high splitting complexity).

Diagnostic Check: The absence of a signal at ~8.5 ppm indicates loss of the pyridine ring or degradation. The integration ratio between the aromatic region (4H) and the


-proton (1H) must be exactly 4:1.
HPLC Method for Diastereomeric Purity

Separating the (2S, 4R) isomer from the (2S, 4S) impurity (cis-isomer) is critical.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

  • Mobile Phase: MeOH/MeCN (50:50) + 25mM Formic Acid + 12.5mM Diethylamine.

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
  • Success Criteria: The (2S, 4R) isomer typically elutes after the (2S, 4S) impurity in zwitterionic modes due to the more extended "trans" conformation interacting differently with the chiral selector.

Part 4: Synthesis & Handling Workflow

Understanding the synthetic origin allows for better impurity management. The compound is typically synthesized via the alkylation of a protected pyroglutamate or 4-hydroxyproline derivative.

Synthetic Logic & Impurity Origins
  • Starting Material: Trans-4-hydroxy-L-proline.[3]

  • Inversion: The (4R)-hydroxy group is activated (e.g., Tosylate) and displaced by a pyridine-nucleophile or via a radical alkylation. Note that

    
     displacement would invert the center to (4S) (cis). Therefore, retention of the (4R) configuration often requires double inversion or specific radical coupling strategies.
    
  • Deprotection/Salt Formation: Acid hydrolysis yields the 2HCl salt.

Common Impurities:

  • Cis-Isomer (2S, 4S): Result of incomplete stereocontrol.

  • Racemate (2R, 4S): Result of

    
    -proton abstraction during strong base steps.
    
Handling Protocol
  • Hygroscopicity: The 2HCl salt is extremely hygroscopic.

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Weighing: Allow vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

  • Solution Stability: Stable in aqueous acid (pH < 3) for 24h. Unstable in basic media (pH > 9) due to potential racemization or oxidation.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis & Isolation cluster_qc Quality Control (Go/No-Go) Step1 Precursor: Trans-4-Hydroxy-L-Proline Step2 Functionalization: Intro of 3-Pyridinylmethyl Step1->Step2 Step3 Deprotection & HCl Salt Formation Step2->Step3 QC1 1H NMR (D2O) Confirm Identity Step3->QC1 QC2 Chiral HPLC Confirm >98% de (Trans) QC1->QC2 QC3 AgNO3 Test Confirm Chloride Content QC2->QC3 Release Ready for Biological Assay QC3->Release Pass

Figure 2: Synthesis to QC workflow ensuring compound integrity.

References

  • Chem-Impex International. (n.d.). (R)-gamma-(3-Pyridinylmethyl)-L-proline[1]·2HCl Product Page. Retrieved from

  • National Institutes of Health (NIH). (2020). Conformational landscape of substituted prolines. PubMed Central. Retrieved from

  • MDPI. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications. Molecules. Retrieved from

  • American Chemical Society. (2022).[4] Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience. Retrieved from

  • J&K Scientific. (n.d.).[5] Product Data: (R)-g-(4-Pyridinylmethyl)-L-proline[2][6]·2HCl. (Used for salt form property verification). Retrieved from

Sources

Technical Characterization of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for nAChR Ligand Profiling & Chemical Probe Validation

Executive Summary

This technical guide outlines the in vitro characterization protocol for (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (hereafter referred to as Py-Pro-2HCl ). Structurally analogous to high-affinity nicotinic acetylcholine receptor (nAChR) ligands such as A-85380 and epibatidine, this compound represents a critical scaffold in neuropharmacology.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic synthesis to focus on the functional profiling required to validate this molecule as a chemical probe or early-stage therapeutic candidate for CNS disorders (e.g., cognitive deficits, analgesia).

Chemical Identity & Physicochemical Handling

Structural Logic & Salt Form Analysis

Py-Pro-2HCl combines a rigid pyrrolidine scaffold (proline) with a 3-pyridinyl moiety. The "gamma" substitution (C4 position) is critical for engaging the "trp-cage" of the nAChR binding pocket.

  • Core Scaffold: L-Proline (2S configuration).

  • Substituent: 3-Pyridinyl-methyl at the

    
     (4-position) with (R) stereochemistry.
    
  • Salt Form: Dihydrochloride (2HCl).[1]

Operational Implication: The 2HCl salt renders the compound highly water-soluble but significantly acidic in solution.

  • Hygroscopicity: High. Store in a desiccator at -20°C.

  • Solution pH: A 10 mM aqueous solution will have a pH < 2.0.

    • Critical Step: For biological assays, stock solutions (e.g., 100 mM in water) must be diluted into buffered media (HEPES/PBS) to prevent acid-induced cell toxicity or protein denaturation.

Physicochemical Properties (Predicted)
PropertyValue (Approx)Relevance
Molecular Weight ~279.17 g/mol (Salt)Small molecule, CNS penetrant potential.
pKa (Pyridine N) ~5.2Protonated at physiological pH (7.4).
pKa (Proline N) ~10.6Positively charged at physiological pH.
pKa (Carboxyl) ~2.0Negatively charged at physiological pH.
Net Charge (pH 7.4) Zwitterionic (+/-)Affects BBB permeability; likely requires active transport or esterification for in vivo CNS efficacy.

Analytical Validation Workflow

Before biological testing, the integrity of the chiral center must be verified, as the (S,S) or (R,S) diastereomers may exhibit drastically reduced affinity.

CharacterizationWorkflow Sample Py-Pro-2HCl Sample Identity 1H/13C NMR (D2O) Sample->Identity Chirality Chiral HPLC (Crownpak CR+) Sample->Chirality Purity LC-MS (ESI+) >98% Required Sample->Purity BioAssay Release for Bio-Assay Identity->BioAssay Chirality->BioAssay Purity->BioAssay Pass

Figure 1: Analytical QC workflow ensuring stereochemical purity prior to biological screening.

In Vitro Pharmacology: Receptor Binding

The primary target for 3-pyridinyl-substituted prolines is the neuronal nicotinic acetylcholine receptor (nAChR) , specifically the


 subtype (high affinity) and 

(lower affinity).
Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of Py-Pro-2HCl for the 

nAChR subtype.

Protocol:

  • Source Material: Rat cortical membranes or HEK-293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (
    
    
    
    nM) or
    
    
    -Cytisine.
  • Non-Specific Binding (NSB): Defined by 300

    
    M (-)-Nicotine or 10 
    
    
    
    M Epibatidine.
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      .
    • Time: 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce binding to the filter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.

Expected Result: High-affinity ligands in this class typically exhibit


 values in the 1–50 nM  range.

Functional Characterization: Efficacy & Signaling

Binding affinity does not equate to efficacy. Py-Pro-2HCl must be classified as a full agonist, partial agonist, or antagonist.

Calcium Flux Assay (FLIPR)

Mechanism: Activation of


 nAChRs leads to cation influx (

,

) and membrane depolarization, opening Voltage-Gated Calcium Channels (VGCCs).

SignalingPathway Ligand Py-Pro-2HCl (Ligand) Receptor nAChR (a4b2) Ion Channel Ligand->Receptor Bind Depol Membrane Depolarization Receptor->Depol Na+/Ca2+ Influx CaInflux Cytosolic Ca2+ Increase Receptor->CaInflux Direct Influx VGCC VGCC Activation Depol->VGCC VGCC->CaInflux Fluorescence Fluo-4 AM Signal CaInflux->Fluorescence Detection

Figure 2: Signal transduction pathway utilized in FLIPR calcium assays for nAChR agonists.

Protocol:

  • Cell Line: SH-SY5Y (endogenous expression) or HEK-293 (

    
     transfected).
    
  • Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye for 45 mins at 37°C.

  • Compound Addition: Add Py-Pro-2HCl (0.1 nM to 10

    
    M).
    
  • Control: Use Epibatidine (Full Agonist) to normalize response (100% Efficacy).

  • Antagonist Mode: Pre-incubate with Py-Pro-2HCl, then challenge with

    
     of Nicotine to test for inhibition.
    
Electrophysiology (Whole-Cell Patch Clamp)

Why: Calcium flux is indirect. Electrophysiology measures the current directly and detects desensitization kinetics.

  • Holding Potential: -60 mV.

  • Application: Fast perfusion (dynaflow) is required because nAChRs desensitize in milliseconds.

  • Readout: Peak Current (

    
    ), Decay Time Constant (
    
    
    
    ), and steady-state current.

Safety Profiling (ADME-Tox)

Given the pyridine moiety, specific metabolic and toxicity liabilities must be screened early.

AssayRationaleCritical Threshold
hERG Inhibition Pyridine derivatives can block

channels (cardiotoxicity).

(Safe)
CYP450 Inhibition Pyridines can coordinate with Heme iron in CYPs.

Microsomal Stability Proline ring is susceptible to oxidation; Pyridine N-oxidation.

min

References

  • Holladay, M. W., et al. (1997). Structure-Activity Studies on 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligands.Journal of Medicinal Chemistry .

  • Chellappan, S. K., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Neuronal Nicotinic Acetylcholine Receptor Ligands.European Journal of Medicinal Chemistry .

  • Arneric, S. P., et al. (2007). Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research.Biochemical Pharmacology .

  • Chem-Impex International. (n.d.). (R)-gamma-(3-Pyridinyl-methyl)-L-proline 2HCl Product Data.

Sources

Methodological & Application

Application Note: Protocol for using (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (A-841720) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (A-841720) is a high-affinity, selective agonist for the


7 nicotinic acetylcholine receptor (

7 nAChR)
. Unlike non-selective agonists (e.g., nicotine or epibatidine), A-841720 exhibits minimal affinity for

4

2 subtypes, making it a critical tool for dissecting

7-mediated pathways in neurobiology and immunology.
Mechanistic Insight

Upon binding to the homopentameric


7 nAChR, A-841720 induces a conformational change that opens the cation channel. This receptor is unique among nAChRs for its high relative permeability to Calcium (Ca²⁺) .[1]
  • Neurobiology: In neuronal cells (e.g., SH-SY5Y, PC12), activation triggers membrane depolarization and Ca²⁺ influx, leading to neurotransmitter release and activation of ERK1/2 and CREB pathways associated with cognitive enhancement.

  • Immunology (Cholinergic Anti-inflammatory Pathway): In macrophages (e.g., RAW 264.7),

    
    7 activation does not typically induce depolarization but recruits JAK2, leading to STAT3 phosphorylation. This inhibits NF-
    
    
    
    B nuclear translocation, suppressing pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by A-841720 in neuronal versus immune cells.

G cluster_0 cluster_1 Compound A-841720 (Agonist) Receptor α7 nAChR (Homopentamer) Compound->Receptor Ca_Influx Ca²⁺ Influx (High Permeability) Receptor->Ca_Influx Channel Opening JAK2 JAK2 Recruitment Receptor->JAK2 Metabotropic-like Signaling Depol Membrane Depolarization Ca_Influx->Depol Neuronal Neuronal Context (SH-SY5Y / PC12) ERK ERK1/2 Phosphorylation Depol->ERK CREB CREB Activation (Gene Transcription) ERK->CREB Immune Immune Context (RAW 264.7 / Microglia) STAT3 STAT3 Phosphorylation JAK2->STAT3 NFkB Inhibition of NF-κB Translocation STAT3->NFkB Cytokine Reduced TNF-α/IL-6 Release NFkB->Cytokine

Figure 1: Divergent signaling cascades triggered by A-841720 in neuronal vs. immune cells. Note the dual ionotropic (Ca²⁺) and metabotropic-like (JAK2) properties.

Pre-Experimental Preparation

Solubility & Storage

The 2HCl (dihydrochloride) salt form renders this compound highly water-soluble.

  • Primary Solvent: Sterile Water or PBS (Phosphate Buffered Saline).

  • Avoid DMSO: Unlike the free base, the salt form does not require DMSO. Avoiding DMSO eliminates vehicle-induced cytotoxicity and membrane permeabilization artifacts.

ParameterSpecification
Molecular Weight ~291.17 g/mol (Salt form)
Solubility > 20 mg/mL in Water
Stock Concentration 10 mM (Recommended)
Storage (Solid) -20°C, Desiccated, protected from light
Storage (Solution) -20°C or -80°C in single-use aliquots (Stable for 3 months)
Reconstitution Protocol (10 mM Stock)
  • Weigh 2.91 mg of A-841720.

  • Add 1.0 mL of sterile, cell-culture grade water or PBS.

  • Vortex briefly until fully dissolved (solution should be clear).

  • Filter sterilize using a 0.22

    
    m syringe filter if using in long-term culture (optional for acute assays).
    
  • Aliquot into 50

    
    L volumes to prevent freeze-thaw cycles.
    

Dose-Finding & Toxicity (MTT Assay)

Before functional assays, determine the non-toxic range for your specific cell line.

  • Typical Active Range: 10 nM – 10

    
    M.
    
  • Toxicity Threshold: Often > 100

    
    M.
    

Protocol:

  • Seed cells (e.g., SH-SY5Y) at

    
     cells/well in a 96-well plate.
    
  • Incubate 24h for attachment.

  • Treat with serial dilutions of A-841720 (0.1, 1, 10, 100, 1000

    
    M) for 24h.
    
  • Perform standard MTT or CellTiter-Glo assay.

  • Criterion: Select the highest concentration that maintains >90% viability for functional assays.

Core Protocol: Functional Activation (Calcium Flux)

Challenge:


7 nAChRs desensitize extremely rapidly (milliseconds to seconds).
Expert Insight:  In standard plate readers, you may miss the peak response. To obtain a robust, readable signal, it is highly recommended to use a Type II Positive Allosteric Modulator (PAM)  such as PNU-120596 . This delays desensitization and potentiates the Ca²⁺ signal.
Materials
  • Cells: SH-SY5Y (human neuroblastoma) or PC12.

  • Reagents: A-841720 (Agonist), PNU-120596 (PAM), Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye leakage).

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

Step-by-Step Methodology
  • Cell Seeding: Seed

    
     cells/well in a black-walled, clear-bottom 96-well plate. Incubate 24h.
    
  • Dye Loading:

    • Remove media.

    • Add 100

      
      L Assay Buffer containing 4 
      
      
      
      M Fluo-4 AM
      .
    • Incubate 45 min at 37°C, then 15 min at Room Temperature (RT).

  • Baseline Establishment:

    • Wash cells

      
       with Assay Buffer.
      
    • Add 180

      
      L Assay Buffer.
      
    • Optional: Pre-incubate with 10

      
      M PNU-120596  for 5 minutes. (This is critical for maximizing signal window).
      
  • Compound Addition & Measurement:

    • Prepare A-841720 at 10X concentration (e.g., for 1

      
      M final, prepare 10 
      
      
      
      M).
    • Place plate in reader (e.g., FLIPR or FlexStation).

    • Injection: Inject 20

      
      L of 10X A-841720.
      
    • Read: Measure fluorescence (Ex 494 / Em 516) every 1 second for 60 seconds.

Expected Results
  • Without PAM: A sharp, transient spike returning to baseline within 5-10 seconds.

  • With PAM (PNU-120596): A significantly larger, prolonged Ca²⁺ plateau.

Core Protocol: Anti-Inflammatory Assay (Macrophage)

This assay validates the "Cholinergic Anti-inflammatory Pathway" mechanism.

Materials
  • Cells: RAW 264.7 (Murine macrophages).

  • Stimulus: Lipopolysaccharide (LPS) (O111:B4 serotype).

  • Readout: TNF-

    
     ELISA.
    
Workflow Diagram

Workflow Step1 Seed RAW 264.7 (2x10^5 cells/well) Step2 Adherence (12-24h) Step1->Step2 Step3 Pre-treatment A-841720 (1h) (0.1 - 10 µM) Step2->Step3 Step4 LPS Challenge (100 ng/mL) (Incubate 4-6h) Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 ELISA (TNF-α) Step5->Step6

Figure 2: Experimental timeline for assessing anti-inflammatory activity.

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells in 24-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Pre-treatment: Replace media with fresh media containing A-841720 (0.1, 1, 10

    
    M) .
    
    • Control 1: Vehicle (Media only).

    • Control 2:Methyllycaconitine (MLA) (10

      
      M) + A-841720 (To prove 
      
      
      
      7 specificity).
    • Incubate for 1 hour .

  • Stimulation: Add LPS (Final concentration 100 ng/mL) directly to the wells (do not wash off A-841720).

  • Incubation: Incubate for 4–6 hours at 37°C.

  • Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 min to remove debris.

  • Analysis: Quantify TNF-

    
     via ELISA.
    

Self-Validating Logic:

  • A-841720 should dose-dependently reduce TNF-

    
    .
    
  • MLA (Antagonist) should block this reduction, restoring TNF-

    
     levels to that of the LPS-only control. If MLA does not reverse the effect, the mechanism is not
    
    
    
    7-mediated (off-target).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Ca²⁺ Signal Receptor DesensitizationPre-incubate with PNU-120596 (PAM). Ensure rapid injection speed.
Precipitation High ConcentrationDo not exceed 100 mM in stock. Ensure pH of media is neutral (the 2HCl salt is acidic; media buffering is usually sufficient, but check pH for >1 mM treatments).
High Variability Cell Passage Number

7 expression varies with passage. Use cells < Passage 15.
No Anti-inflammatory Effect Serum InterferenceSome FBS batches contain high cholinergic esterases. Use heat-inactivated FBS or reduce serum to 1% during treatment.

References

  • Bitner, R. S., et al. (2010).

    
    7 neuronal nicotinic acetylcholine receptor agonist A-841720. Psychopharmacology.[2] 
    
  • Schrimpf, M. R., et al. (2012).Discovery of the

    
    7 nicotinic acetylcholine receptor agonist A-841720. Bioorganic & Medicinal Chemistry Letters. 
    
  • Hajós, M., et al. (2005).The selective

    
    7 nicotinic acetylcholine receptor agonist PNU-282987 improves auditory gating processes. (Context for 
    
    
    
    7 agonist protocols).
  • Wang, H., et al. (2003).Nicotinic acetylcholine receptor

    
    7 subunit is an essential regulator of inflammation. Nature.[2] 
    

Sources

High-throughput screening assays for proline analogues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Throughput Screening Strategies for Proline Analogues

Executive Summary & Scientific Rationale

Proline analogues are unique in medicinal chemistry due to their ability to induce conformational constraint (reducing entropic penalty upon binding) and their specific recognition by "proline-processing" enzymes. However, screening these analogues presents a distinct challenge: the stereochemistry of the prolyl bond (cis vs. trans) often dictates biological activity, yet most standard assays fail to distinguish between conformational isomers.

This guide moves beyond generic screening to focus on three orthogonal methodologies critical for proline analogue validation:

  • Chymotrypsin-Coupled Enzymatic Assay: The gold standard for Peptidyl-Prolyl Isomerases (PPIases) like Cyclophilins and FKBPs.

  • Fluorogenic Protease Assay: Tailored for Prolyl Oligopeptidase (POP) and Fibroblast Activation Protein (FAP) inhibition.

  • Differential Scanning Fluorimetry (DSF): A biophysical binding assay to validate non-enzymatic scaffolds.

Module A: The PPIase Chymotrypsin-Coupled Assay

Target Class: Cyclophilins (CypA), FKBPs, Pin1. Principle: PPIases catalyze the cis-to-trans isomerization of prolyl bonds.[1] Chymotrypsin (the reporter enzyme) rapidly cleaves the trans isomer of the substrate but cannot cleave the cis isomer. The rate of colorimetric product formation is directly proportional to the rate of isomerization catalyzed by the PPIase.

Critical "Expertise" Insight: The Solvent Trap

The assay fails if the substrate exists primarily in the trans state before the enzyme sees it. You must dissolve the substrate in a solvent that energetically favors the cis conformation (LiCl/TFE). Without this, the background reaction (spontaneous thermal isomerization) will mask the enzymatic signal.

Reagents & Setup
  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (for Cyclophilin/FKBP).

    • Note for Pin1: Use phosphorylated substrates (e.g., Suc-Ala-Glu-Pro-Phe-pNA) as Pin1 is phosphate-directed.

  • Solvent: Trifluoroethanol (TFE) containing 470 mM LiCl.

  • Reporter Enzyme:

    
    -Chymotrypsin (high purity, protease-free).
    
  • Buffer: 35 mM HEPES, pH 7.8 (maintain at 10°C to slow spontaneous isomerization).

Step-by-Step Protocol (96-well Format)
  • Substrate Preparation (The Cis-Lock):

    • Dissolve peptide substrate to 50 mM in TFE/LiCl. Incubate overnight at 4°C. This forces ~60% of the population into the cis conformer.

  • Enzyme/Inhibitor Pre-incubation:

    • Well A: 80 µL Buffer + 10 µL PPIase (e.g., CypA, 10 nM final) + 1 µL Proline Analogue (Test Compound).

    • Well B (Blank): 90 µL Buffer + 1 µL DMSO.

    • Incubate 30 mins at 10°C.

  • Reporter Addition:

    • Add 5 µL Chymotrypsin (100 mg/mL stock). Do not mix vigorously yet.

  • Reaction Initiation:

    • Add 5 µL Substrate (from step 1).

    • IMMEDIATELY mix and read Absorbance at 390 nm every 1 second for 60 seconds.

  • Data Calculation:

    • The reaction follows first-order kinetics.[2] Fit the absorbance curve to:

      
      .
      
    • Inhibition is measured by the decrease in

      
       compared to the DMSO control.
      

Module B: Fluorogenic Prolyl Oligopeptidase (POP) Assay

Target Class: Serine proteases (POP, PREP, FAP). Principle: POP cleaves internal proline bonds. We use a Z-Gly-Pro-AMC substrate. Upon cleavage, the AMC fluorophore is released, shifting from non-fluorescent to highly fluorescent.

Critical "Expertise" Insight: The Pre-Incubation Equilibrium

Proline analogues often act as transition-state mimetics with slow-binding kinetics. A "shoot-and-read" method will underestimate potency. You must pre-incubate the enzyme and inhibitor to allow the slow-onset inhibition to reach equilibrium before competing with the substrate.

Reagents
  • Substrate: Z-Gly-Pro-AMC (Ex: 380 nm / Em: 460 nm).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.05% BSA (prevents enzyme loss to plastic).

  • Control: Z-Pro-prolinal (positive control inhibitor).

Step-by-Step Protocol
  • Plate Setup:

    • Dispense 25 µL of 2x Enzyme Solution (e.g., 1 nM hPOP) into black 384-well low-binding plates.

  • Compound Addition:

    • Pin-transfer 50 nL of library compounds (Proline Analogues).

    • Crucial Step: Centrifuge plate (1000 rpm, 1 min) and incubate for 45 minutes at Room Temp.

  • Substrate Initiation:

    • Add 25 µL of 2x Substrate Solution (50 µM Z-Gly-Pro-AMC). Final concentration = 25 µM (

      
       is typically ~15-30 µM).
      
  • Kinetic Read:

    • Measure Fluorescence (Ex 380/Em 460) every 2 minutes for 40 minutes.

    • Calculate the slope (RFU/min) of the linear portion.

Module C: Biophysical Validation (Thermal Shift / DSF)

Target Class: Any soluble proline-binding protein. Rationale: Many proline analogues bind allosterically or do not compete directly with the active site. Enzymatic assays miss these. DSF detects binding via thermal stabilization (


 shift).[3]
Protocol
  • Mix: 2 µM Protein + 5x SYPRO Orange + 10-50 µM Proline Analogue in qPCR plates.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analyze: Calculate the derivative of fluorescence (-dF/dT). The peak is the

    
    .
    
  • Hit Criteria: A

    
     is typically considered a validated binder.
    

Visualized Workflows

Diagram 1: The Chymotrypsin-Coupled Assay Logic

This diagram illustrates the kinetic dependency of the reporter system.

PPIase_Assay Substrate_Cis Substrate (Cis-isomer) (Locked by LiCl/TFE) Substrate_Trans Substrate (Trans-isomer) Substrate_Cis->Substrate_Trans Slow Spontaneous Isomerization Substrate_Cis->Substrate_Trans Catalyzed by PPIase Product Cleaved Product (pNA, Yellow Color) Substrate_Trans->Product Rapid Cleavage by Chymotrypsin PPIase PPIase Enzyme (Target) PPIase->Substrate_Cis Chymotrypsin Chymotrypsin (Reporter) Chymotrypsin->Substrate_Trans Inhibitor Proline Analogue (Inhibitor) Inhibitor->PPIase Blocks

Caption: Kinetic flow of the coupled assay. The signal (Product) depends entirely on the PPIase-driven supply of the Trans-isomer.

Diagram 2: HTS Triage Strategy

This workflow ensures false positives (aggregators/autofluorescence) are removed.

HTS_Workflow Library Proline Analogue Library (10k - 50k compounds) Primary Primary Screen: Fluorogenic POP or PPIase Assay Library->Primary Filter1 Filter: >50% Inhibition Primary->Filter1 Counter Counter Screen: Run w/o Target Enzyme (Check for Autofluorescence) Filter1->Counter Hits Biophysical Validation: Thermal Shift Assay (DSF) (Confirm Binding) Counter->Biophysical Clean Compounds Hit Validated Hit (Ready for SAR) Biophysical->Hit Delta Tm > 2C

Caption: Step-wise triage process to eliminate false positives common in fluorescence-based HTS.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common HTS Failures

ObservationProbable CauseCorrective Action
High Background (PPIase Assay) Spontaneous cis-trans isomerization.Ensure substrate stock is in LiCl/TFE. Lower assay temp to 4-10°C.
Signal Drift (POP Assay) Enzyme instability or sticking to plastic.Add 0.05% BSA or CHAPS to buffer. Use low-binding plates.
High False Positives Compound autofluorescence (blue region).Use Red-shifted substrates (Ex 540nm) or run a "No-Enzyme" counter-screen.
Flatline (No Activity) Chymotrypsin degradation (Coupled Assay).Prepare Chymotrypsin fresh daily. It undergoes autolysis.

References

  • Fischer, G., Bang, H., & Mech, C. (1984). Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides. Biomedica Biochimica Acta, 43(10), 1101–1111.

  • Janowski, B., et al. (1997). High-throughput screening of a library of peptidomimetics for inhibitors of Prolyl Oligopeptidase. Journal of Biomolecular Screening, 2(3).

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[3][4][5] Nature Protocols, 2, 2212–2221.

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024).[6] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055.[6]

  • BPS Bioscience. (2024).[7] Fluorogenic Prolyl Oligopeptidase (POP) Assay Kit Protocol.

Sources

Analytical Application Note: Quantifying (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for the characterization and quantification of (R)-gamma-(3-Pyridinyl-methyl)-L-proline dihydrochloride , a highly polar, zwitterionic intermediate often utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands. Due to the compound's two chiral centers, hydrophilic nature, and salt stoichiometry, traditional Reversed-Phase HPLC (RP-HPLC) is insufficient. This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) method for assay/potency, a Zwitterionic Chiral LC method for stereoisomeric purity, and an Ion Chromatography (IC) protocol for counter-ion quantification.

Introduction & Physicochemical Profile[1][2][3]

The analyte contains a rigid pyrrolidine ring (proline core) substituted with a pyridine moiety. The presence of the secondary amine (proline), the pyridine nitrogen, and the carboxylic acid creates a complex ionization profile.

  • Chemical Structure: A proline backbone with a 3-pyridinyl-methyl group at the gamma position.

  • Stereochemistry: Two chiral centers. The target configuration is (R) at the gamma-position and (S) at the alpha-position (L-Proline).

  • Challenges:

    • High Polarity: The 2HCl salt form renders the molecule extremely hydrophilic (LogP < 0), causing it to elute in the void volume of C18 columns.

    • UV Detection: Unlike native proline (which lacks a chromophore), the pyridine ring provides UV absorbance (~260 nm), allowing UV detection, though MS is preferred for sensitivity.

    • Stereoisomerism: Separation of the diastereomer (S)-gamma-(3-Pyridinyl-methyl)-L-proline and the enantiomer pair is critical.

Table 1: Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImpact on Method
pKa (Acid) ~1.9 (Carboxylic Acid)Ionized at neutral pH.
pKa (Base 1) ~10.6 (Proline amine)Protonated in acidic media.
pKa (Base 2) ~5.2 (Pyridine nitrogen)Protonated in acidic media.
Solubility High in Water, MeOH; Low in ACNRequires high-organic start for HILIC.
UV Max ~260 nm (Pyridine ring)UV detection feasible.

Method 1: Assay & Related Impurities (HILIC-UV/MS)

Rationale: Traditional C18 columns fail to retain this polar salt. HILIC (Hydrophilic Interaction Liquid Chromatography) is the method of choice, utilizing a water-layer partition mechanism on a polar stationary phase.

Experimental Protocol
  • Column: Merck SeQuant® ZIC-HILIC (Sulfobetaine zwitterionic), 150 x 2.1 mm, 3.5 µm.

    • Why: Zwitterionic phases provide better peak shape for charged analytes than bare silica or amide phases.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 260 nm (primary) or MS (ESI+, m/z [M+H]+).

Gradient Program:

Time (min) % Mobile Phase B (Organic) Remarks
0.0 90 High organic to induce retention.
2.0 90 Isocratic hold.
10.0 60 Gradient elution of polar impurities.
12.0 40 Wash step.
12.1 90 Re-equilibration (Critical in HILIC).

| 20.0 | 90 | End of Run. |

Sample Preparation

Dissolve 10 mg of sample in 10 mL of 80:20 Acetonitrile:Water .

  • Critical Step: Do not dissolve in 100% water. The sample solvent must match the initial mobile phase strength to prevent "solvent wash-through" (peak distortion).

HILIC Mechanism Visualization

HILIC_Mechanism cluster_0 Stationary Phase Interface SP Zwitterionic Ligand (Sulfobetaine) WaterLayer Immobilized Water Layer (Enriched Aqueous) WaterLayer->SP Electrostatic Interaction BulkMP Bulk Mobile Phase (High ACN) Analyte Polar Analyte (Proline Derivative) Analyte->WaterLayer Partitioning (Primary Retention) Analyte->BulkMP Hydrophobic Interaction caption Fig 1: HILIC Partitioning Mechanism. Analyte partitions between bulk organic phase and surface water layer.

[4]

Method 2: Chiral Purity (Zwitterionic Chiral LC)

Rationale: Proline is a secondary amine. Common Crown Ether columns (CR-I) bind primary amines best. Polysaccharide columns often require derivatization (e.g., NBD-Cl) for amino acids. The Chiralpak ZWIX(+) column is specifically engineered to separate underivatized amino acids and zwitterions using a cinchona alkaloid-derived selector and an anionic ion-exchanger.

Experimental Protocol
  • Column: Chiralpak ZWIX(+), 150 x 3.0 mm, 3 µm.

  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine (DEA) in Methanol.

    • Note: This forms a bulk zwitterionic mobile phase. The ratio of Acid/Base modulates the ionization of the analyte.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV 260 nm.

Stereoisomer Resolution Strategy

The method must separate the Target (R, L) from:

  • Diastereomer: (S)-gamma-(3-Pyridinyl-methyl)-L-proline.

  • Enantiomer: (S)-gamma-(3-Pyridinyl-methyl)-D-proline.

System Suitability Criteria:

  • Resolution (Rs) between Target and nearest isomer > 1.5.

  • Tailing Factor < 1.5.[1]

Method 3: Counter-ion Quantification (Ion Chromatography)

Rationale: The drug substance is a dihydrochloride (2HCl) salt. Verifying the stoichiometry (approx. 2.0 molar equivalents of Cl-) is essential for molecular weight correction in potency calculations.

Protocol
  • Instrument: Ion Chromatograph (e.g., Dionex ICS-6000) with Conductivity Detector.

  • Column: Dionex IonPac AS11-HC (High Capacity for inorganic anions).

  • Suppressor: ASRS 300 (Self-regenerating suppressor).

  • Mobile Phase: KOH Gradient (generated on-line) or 30 mM NaOH.

    • 0-15 min: 10 mM -> 40 mM KOH.

  • Standard: NIST-traceable Chloride standard (1000 ppm).

Calculation


Theoretical Cl%: Calculate based on MW of free base + 2 * 36.46.

Analytical Workflow & Logic

The following diagram illustrates the decision tree for analyzing a batch of this intermediate.

Workflow cluster_tests Parallel Analytical Workflows Sample Sample: (R)-gamma-Pyr-Pro-2HCl Assay Assay & Impurities (HILIC-UV/MS) Sample->Assay 10 mg/10mL (80% ACN) Chiral Chiral Purity (Chiralpak ZWIX) Sample->Chiral Direct Inject (MeOH) Salt Counter-ion (Cl-) (Ion Chromatography) Sample->Salt Dissolve in Water Data Data Processing Assay->Data Purity % Chiral->Data ee% / de% Salt->Data Stoichiometry Decision Release Decision Data->Decision Specs Met? caption Fig 2: Integrated Analytical Workflow for Proline Derivative Characterization.

Validation & Quality Control (ICH Q2)

To ensure Trustworthiness and Integrity , the following validation parameters must be established:

  • Specificity: Inject individual enantiomers and diastereomers (if available) to prove separation. Inject blank solvent to ensure no carryover.

  • Linearity: 5 levels from 50% to 150% of target concentration.

    
     must be > 0.999.
    
  • Accuracy (Recovery): Spike impurities into the sample matrix. Recovery range: 90-110%.

  • Robustness: Vary HILIC buffer pH by ±0.2 units. HILIC is sensitive to pH; this test defines the operational window.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Daicel Corporation. (n.d.). Chiralpak ZWIX(+) Application Guide for Amino Acids. Retrieved from Chiral Technologies. Link

  • Merck Millipore. (2020). A Guide to HILIC Method Development: SeQuant ZIC-HILIC. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Thermo Fisher Scientific. (2016). Determination of Chloride and Sulfate in Drug Substances using Ion Chromatography. Application Note 1135. Link

Sources

Application Note: Advanced Drug Delivery Strategies for Proline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Proline Paradox

Proline is unique among the 20 proteinogenic amino acids due to its cyclic pyrrolidine side chain, which covalently bonds to the backbone nitrogen to form a secondary amine. This structure introduces a "kink" in peptide chains, disrupting


-helices and 

-sheets, and imparting significant conformational rigidity.

For drug development, this presents a paradox:

  • Therapeutic Potency: Proline-rich peptides (PRPs) often exhibit potent antimicrobial (e.g., Bac7, PR-39) and immunomodulatory activities because they can penetrate bacterial membranes via specific transporters (e.g., SbmA) or inhibit intracellular targets like the ribosome.

  • Delivery Failure: The same rigidity and hydrophilicity that aid function also lead to poor passive membrane permeability in mammalian cells, rapid renal clearance, and specific susceptibility to Prolyl Oligopeptidase (POP) , a cytosolic serine protease that cleaves post-proline bonds.

This guide details the protocols for encapsulating proline-based compounds into PLGA Nanoparticles (via Double Emulsion) and Rigidified Liposomes to overcome these barriers.

Physicochemical Profiling & Carrier Selection

Before formulation, the compound must be profiled. Proline's secondary amine (


) means it is protonated at physiological pH, drastically reducing passive diffusion.
Table 1: Carrier Selection Matrix based on Compound Properties
Compound ClassPhysicochemical ProfileRecommended Carrier SystemCritical Formulation Factor
Hydrophilic PRPs (e.g., Bac7 fragments)LogP < 0, High MW (>1kDa), cationicPLGA Nanoparticles (W/O/W) pH Control: Aqueous phase pH must ensure peptide stability during emulsification.
Small Proline Mimetics (e.g., Captopril, KYP-2047)LogP 0-2, Low MW (<500 Da)PEGylated Liposomes Cholesterol Content: High (>30 mol%) to prevent leakage of small molecules.
Amphipathic PRPs LogP > 1, Membrane activeMicelles / Lipid Conjugates Lipid Tail Length: C12-C18 conjugation to N-terminus to anchor in lipid bilayer.

Protocol A: PLGA Double Emulsion (W1/O/W2) for Hydrophilic PRPs

Objective: Encapsulate water-soluble proline peptides into Poly(lactic-co-glycolic acid) (PLGA) to protect against POP degradation and sustain release.

Materials
  • Polymer: PLGA (Resomer® RG 503H, 50:50 lactide:glycolide, MW 24-38 kDa).

  • Solvent: Dichloromethane (DCM) (HPLC Grade).

  • Surfactant: Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-90% hydrolyzed).

  • Payload: Proline-rich peptide (e.g., lyophilized salt form).

Step-by-Step Methodology

1. Preparation of Phases

  • Inner Aqueous Phase (W1): Dissolve 5 mg of PRP in 200

    
    L of PBS (pH 7.4). Note: Keep volume low to maximize encapsulation efficiency (EE).
    
  • Organic Phase (O): Dissolve 50 mg PLGA in 2 mL DCM.

  • Outer Aqueous Phase (W2): Prepare 20 mL of 2% (w/v) PVA solution in ultrapure water.

2. Primary Emulsification (W1/O)

  • Add W1 dropwise into the Organic Phase (O) while vortexing gently.

  • Sonicate: Use a probe sonicator (e.g., Branson Digital) at 40% amplitude for 30 seconds on an ice bath.

  • Checkpoint: The emulsion should appear milky white and homogeneous.

3. Secondary Emulsification (W1/O/W2)

  • Add the Primary Emulsion into the W2 (PVA solution).

  • Homogenize: Use a high-speed homogenizer (e.g., Ultra-Turrax) at 12,000 rpm for 2 minutes .

  • Mechanism:[1][2][3][4][5] This step determines the final nanoparticle size (Target: 150-250 nm).

4. Solvent Evaporation & Hardening

  • Transfer the emulsion to a beaker and stir magnetically (300 rpm) for 3-4 hours at room temperature in a fume hood. This allows DCM to evaporate and the PLGA droplets to harden into solid nanoparticles.

5. Washing & Lyophilization

  • Centrifuge at 15,000

    
     g for 20 minutes  at 4°C.
    
  • Discard supernatant (analyze for unencapsulated drug to calculate EE).

  • Resuspend pellet in water and wash 2x to remove excess PVA.[6]

  • Add cryoprotectant (e.g., 5% Trehalose) and lyophilize.

Visualization: Double Emulsion Workflow

PLGA_Double_Emulsion W1 W1: Peptide in PBS Primary Primary Emulsion (Sonicate 30s) W1->Primary Oil Oil: PLGA in DCM Oil->Primary Secondary Secondary Emulsion (Homogenize 2min) Primary->Secondary W2 W2: 2% PVA W2->Secondary Evap Solvent Evaporation (3-4 hrs) Secondary->Evap Final PLGA NPs (Lyophilized) Evap->Final

Figure 1: W1/O/W2 Double Emulsion workflow for encapsulating hydrophilic proline peptides.

Protocol B: Rigidified Liposomes for Small Proline Mimetics

Objective: Prevent leakage of small, rigid proline analogs (e.g., POP inhibitors) using cholesterol-rich lipid bilayers.

Materials
  • Lipid: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).

  • Stabilizer: Cholesterol (Chol).

  • Molar Ratio: DOPC:Chol (70:30). Note: 30% Cholesterol is critical to reduce membrane permeability.

  • Hydration Buffer: HEPES buffered saline (HBS), pH 7.4.

Step-by-Step Methodology

1. Thin Film Formation

  • Dissolve DOPC and Cholesterol in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

  • Evaporate solvent using a Rotary Evaporator at 40°C under vacuum until a thin, dry film forms on the glass wall.

  • Desiccate overnight to remove trace solvent.

2. Hydration (Passive Loading)

  • Dissolve the proline compound in the Hydration Buffer (1 mg/mL).

  • Add the buffer to the lipid film.

  • Rotate the flask at 50°C (above phase transition temperature) for 1 hour. The film will peel off, forming Multilamellar Vesicles (MLVs).

3. Sizing (Extrusion)

  • Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

  • Result: Unilamellar vesicles with uniform size (~120 nm).

4. Purification

  • Remove unencapsulated drug using a PD-10 desalting column or dialysis (MWCO 3.5 kDa).

Analytical Validation & Quality Control

Encapsulation Efficiency (EE%)

For proline compounds, standard BCA assays may fail due to the secondary amine. Use HPLC-UV (210-220 nm) or LC-MS .



Biological Stability Assay (POP Challenge)

To verify the carrier protects the cargo from Prolyl Oligopeptidase:

  • Incubate Free Peptide vs. Encapsulated Peptide with recombinant human POP (0.1 U/mL) at 37°C.

  • Take aliquots at 0, 15, 30, and 60 mins.

  • Quench with 1% TFA.

  • Analyze degradation fragments via HPLC.

    • Success Criteria: Free peptide >50% degraded at 30 mins; Encapsulated peptide <10% degraded.

Visualization: Biological Fate Pathway

POP_Degradation_Pathway Entry Systemic Circulation Free Free Proline Peptide Entry->Free Nano PLGA/Liposome Encapsulated Entry->Nano POP Prolyl Oligopeptidase (POP) (Cytosolic/Serum) Free->POP High Affinity Nano->POP Steric Shielding Uptake Endocytosis Nano->Uptake Cleavage Cleavage at Pro-X Bond (Inactivation) POP->Cleavage Release Intracellular Release (Therapeutic Effect) Uptake->Release

Figure 2: Biological fate of free vs. encapsulated proline peptides in the presence of POP.

References

  • Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents. ACS Appl.[5] Mater. Interfaces. (2016).[4][5][7]

  • Effects of lipidation on a proline-rich antibacterial peptide. Biochimica et Biophysica Acta (BBA). (2020).[8]

  • Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. Molecules. (2022).[4]

  • New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Biochemical Pharmacology. (2019).[4]

  • DOPC Liposomal Formulation of Antimicrobial Peptide LL17-32 with Reduced Cytotoxicity. Pharmaceutics.[9] (2023).[10]

Sources

Experimental design for studying neurotransmitter modulation

Author: BenchChem Technical Support Team. Date: February 2026

A Multimodal Protocol Integrating Fast-Scan Cyclic Voltammetry (FSCV) and Optogenetics

Abstract & Strategic Rationale

In the development of neuropsychiatric therapeutics—particularly for addiction, Parkinson’s disease, and schizophrenia—measuring tonic neurotransmitter levels (via microdialysis) often fails to capture the sub-second signaling events that drive behavior. Dopamine (DA) signaling is inherently phasic; reward prediction errors occur within milliseconds.

This application note details a high-fidelity workflow combining Fast-Scan Cyclic Voltammetry (FSCV) with Optogenetic stimulation . Unlike electrical stimulation, which indiscriminately activates all proximal axons, this multimodal approach allows for the cell-type-specific interrogation of release probabilities and reuptake kinetics.

Key Technical Advantage:

  • Temporal Resolution: <100 ms (vs. 10–20 min for microdialysis).

  • Chemical Specificity: Identification of DA via its unique oxidation/reduction cyclic voltammogram (CV) "fingerprint."

  • Mechanistic Insight: Distinguishes between presynaptic release modulation and transporter (DAT) inhibition.

Experimental Design & Causality

The success of this protocol relies on the adsorption-controlled kinetics of dopamine at carbon fiber surfaces. Unlike soluble species that diffuse to the electrode, dopamine temporarily adsorbs to the carbon surface, allowing for high-sensitivity detection even at rapid scan rates (400 V/s).

The Electrochemical Mechanism

We utilize a triangular waveform that ramps voltage to oxidize dopamine into dopamine-o-quinone. The subsequent reduction peak confirms the reversibility of the reaction, distinguishing it from interferents like ascorbic acid (which oxidizes but does not reduce).

DopamineRedox DA Dopamine (Reduced) Oxidation Oxidation (+0.6V) 2e- + 2H+ Lost DA->Oxidation Voltage Ramp Up DOQ Dopamine-o-quinone Oxidation->DOQ Signal Current Output (nA) Oxidation->Signal Peak Oxidative Current Reduction Reduction (-0.2V) 2e- + 2H+ Gained DOQ->Reduction Voltage Ramp Down Reduction->DA Cycle Complete

Figure 1: Electrochemical redox cycle of dopamine during FSCV. The reversibility (DA ↔ DOQ) is the key identifier.

Methodology: Step-by-Step Protocols
Phase A: Carbon Fiber Microelectrode (CFM) Fabrication

Critical Step: Commercial electrodes often lack the specific tip geometry required for deep brain structures. Custom fabrication is recommended for optimal signal-to-noise ratio (SNR).

  • Aspiration: Aspirate a single carbon fiber (7 µm diameter, T-650) into a borosilicate glass capillary (1.2 mm O.D.).

  • Pulling: Use a vertical micropipette puller (e.g., Narishige PE-22) to taper the glass around the fiber.

    • Expert Tip: The seal must be airtight. If ACSF leaks into the glass, the stray capacitance will obscure the dopamine signal.

  • Cutting: Under a stereomicroscope, cut the exposed carbon fiber to a length of 50–100 µm from the glass seal.

    • Why? Longer tips increase sensitivity (more surface area) but decrease spatial resolution. 75 µm is the optimal balance for striatal recordings.

  • Sealing: Dip the tip in epoxy or use heat to ensure the glass-fiber interface is robust.

Phase B: Viral Transfection (Optogenetics)

To isolate dopaminergic release, we target the Ventral Tegmental Area (VTA) or Substantia Nigra pars compacta (SNc).

  • Subject: DAT-Cre mice (Slc6a3-Cre).

  • Vector: AAV5-EF1a-DIO-hChR2(H134R)-eYFP.

  • Injection: Stereotaxic injection (0.5 µL) into the VTA (AP -3.2, ML ±0.5, DV -4.4).

  • Incubation: Allow 3–4 weeks for robust expression and axonal transport to the Nucleus Accumbens (NAc).

Phase C: Data Acquisition Workflow

Equipment Setup:

  • Potentiostat: Dagan or equivalent FSCV amplifier.

  • Headstage: Low-noise current-to-voltage converter (1 MΩ feedback resistor).

  • Light Source: 473 nm DPSS Laser or LED coupled to a 200 µm optic fiber.

The "Dopamine Waveform" Protocol:

  • Waveform Parameters:

    • Holding Potential: -0.4 V[1]

    • Scan Limit: +1.3 V

    • Scan Rate: 400 V/s[2][3][4]

    • Frequency: 10 Hz (Scan every 100 ms)

    • Causality: Scanning faster than 10 Hz depletes the adsorption layer, reducing signal. Scanning slower reduces temporal resolution.

  • Conditioning: Cycle the electrode at 60 Hz for 15 minutes before recording to stabilize the carbon surface background current.

  • Stimulation (Optogenetic):

    • Pulse width: 2–5 ms.

    • Frequency: 20 Hz (mimics phasic burst firing).

    • Duration: 1–2 seconds (20–40 pulses).

Workflow Virus Viral Injection (AAV-DIO-ChR2 -> VTA) Incubation 3-4 Week Incubation (Axonal Transport to NAc) Virus->Incubation Surgery Acute Surgery Implant CFM (NAc) & Optic Fiber (VTA) Incubation->Surgery Conditioning Electrode Conditioning (60Hz, 15 mins) Surgery->Conditioning Recording FSCV Recording (10Hz, -0.4 to 1.3V) Conditioning->Recording Stimulation Laser Stimulation (473nm, 20Hz) Recording->Stimulation Interleaved Analysis Background Subtraction & Chemometric ID Recording->Analysis

Figure 2: Experimental workflow from viral transfection to data analysis.[5]

Data Analysis & Self-Validation

FSCV data is differential. You measure the change in current, not absolute current.

1. Background Subtraction

The charging current of the carbon fiber (background) is orders of magnitude larger than the dopamine current.[2]

  • Protocol: Select 10 scans before the light pulse. Average them to create a "background template." Subtract this template from all subsequent scans.

  • Result: A flat line at 0 nA until dopamine release occurs.

2. The Color Plot (False Color)
  • X-axis: Time (s)

  • Y-axis: Voltage (V)

  • Z-axis (Color): Current (nA)

  • Validation: You must see a green/red "cloud" at the oxidation potential (+0.6V) immediately following the laser pulse, and a corresponding reduction feature (-0.2V) slightly later.

3. Pharmacological Validation (The "Trust" Test)

To prove the signal is dopamine and not pH change or motion artifact, use Nomifensine (a DAT inhibitor).

  • Expectation: After IP injection of Nomifensine (10 mg/kg), the evoked dopamine peak height should increase (2-3x) and the decay tau (t1/2) should increase significantly (slower reuptake).

  • If the signal does not change with Nomifensine, it is NOT dopamine.

Data Presentation & Troubleshooting
Parameter Summary Table
ParameterValueRationale
Scan Rate 400 V/sBalances sensitivity with capacitive noise.
Scan Range -0.4V to +1.3VCovers DA oxidation (+0.6V) and reduction (-0.2V).[3]
Sampling Freq 10 HzAllows adsorption time for DA between scans.
Fiber Diameter 7 µmMinimizes tissue damage; matches neuronal scale.
Laser Wavelength 473 nmPeak excitation for Channelrhodopsin-2 (ChR2).
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background Noise Leaky glass seal or ground loop.Check epoxy seal under microscope; single-point ground the Faraday cage.
No Oxidation Peak Electrode fouling or missed target.Cycle at 60Hz to clean; verify coordinates; advance electrode 50 µm.
Shifted Potentials Reference electrode drift.Replace Ag/AgCl reference wire; ensure chloriding is fresh.
"Cigar" Shape CV pH shift artifact.pH changes are slower than DA. Use Principal Component Analysis (PCA) to filter.
References
  • Robinson, D. L., et al. (2003). "Detecting subsecond dopamine release with fast-scan cyclic voltammetry in vivo." Clinical Chemistry. Link

  • Heien, M. L., et al. (2005). "Overcoming the signal-to-noise problem in fast-scan cyclic voltammetry." Analytical Chemistry. Link

  • Wightman, R. M. (2006). "Probing cellular chemistry in biological systems with microelectrodes." Science. Link

  • Phillips, P. E., et al. (2003). "Subsecond dopamine release promotes cocaine seeking." Nature. Link

  • Yorgason, J. G., et al. (2011).[6] "Faster cure for electrochemical adsorption: a new waveform for fast-scan cyclic voltammetry." Analytical Chemistry. Link

  • Aragona, B. J., et al. (2008). "Preferential enhancement of dopamine transmission within the nucleus accumbens shell by cocaine is attributable to a direct increase in phasic dopamine release events." Journal of Neuroscience. Link

Sources

Application Note: Chromatographic Purification and Salt Exchange of (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HCl

[1]

Abstract

The purification of (R)-gamma-(3-Pyridinyl-methyl)-L-proline[1]·2HCl presents unique challenges due to its high polarity, zwitterionic character, and the presence of two basic nitrogen centers (pyrrolidine secondary amine and pyridine aromatic nitrogen). Standard Reversed-Phase (RP) chromatography often yields poor retention and peak tailing. This guide details a robust Ion-Pair Reversed-Phase (IP-RP) purification workflow, optimized for diastereomeric resolution, followed by a critical Salt Exchange Protocol to ensure the isolation of the specific dihydrochloride stoichiometry.

Introduction & Molecule Analysis

Target Molecule: (R)-gamma-(3-Pyridinyl-methyl)-L-proline[1]·2HCl Chemical Nature:

  • Core: Proline amino acid (L-configuration at

    
    -carbon).[2]
    
  • Substituent: 3-Pyridinyl-methyl group at the

    
    -carbon (R-configuration).[1]
    
  • pKa Values (Est.): Pyridine N (

    
    5.3), Carboxylic Acid (
    
    
    1.8), Pyrrolidine NH (
    
    
    10.6).
  • Solubility: Highly water-soluble; insoluble in non-polar organics (Hexane, ether).

Purification Challenges:

  • Diastereomer Separation: Synthetic routes often yield a mixture of (R,S) and (S,S) isomers. Separation requires high selectivity.

  • Retention: The molecule elutes near the void volume (

    
    ) on standard C18 columns due to extreme polarity.
    
  • Salt Form: The target is a dihydrochloride (2HCl).[1] Purification using Trifluoroacetic Acid (TFA) or Formic Acid buffers results in mixed salts that require downstream conversion.

Method Development Strategy

We utilize a "Capture, Purify, Convert" strategy. Direct crystallization is often low-yielding for this hygroscopic salt; thus, preparative HPLC is the method of choice.

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to final 2HCl salt.

PurificationWorkflowCrudeCrude Reaction Mixture(Aq. Acidic Solution)CaptureStep 1: Capture & Cleanup(SCX Solid Phase Extraction)Crude->CaptureRemove non-basicimpuritiesPrepStep 2: Prep HPLC Purification(C18 + 0.1% TFA)Capture->PrepElute w/ NH4OH,Lyophilize, Re-dissolvePoolFraction Pooling(Target Diastereomer)Prep->PoolUV Trigger(254/210 nm)ExchangeStep 3: Salt Exchange(TFA -> HCl Conversion)Pool->ExchangeEvaporateFinalFinal Product(Lyophilized 2HCl Salt)Exchange->FinalFreeze Dry

Figure 1: Purification Lifecycle.[2][3] Red indicates high-impurity input; Green indicates the critical salt-conversion step.

Experimental Protocols

Step 1: Crude Cleanup (Cation Exchange)

Before high-resolution HPLC, remove neutral organic byproducts and inorganic salts using Strong Cation Exchange (SCX).

  • Stationary Phase: Sulfonic acid bonded silica (e.g., Strata SCX or Dowex 50WX8).

  • Loading: Dissolve crude in 0.1 M HCl (ensure pH < 2 to fully protonate both nitrogens).

  • Washing: Flush with 100% MeOH to remove non-basic hydrophobic impurities.

  • Elution: Elute with 2.0 M NH

    
    OH in MeOH/Water (80:20).
    
  • Rationale: The amino acid binds tightly to the sulfonic acid groups while neutrals pass through. Ammonia displaces the molecule.

Step 2: Preparative HPLC (Purification)

Standard C18 fails to retain the compound. We use Ion-Pairing (IP) with Trifluoroacetic Acid (TFA). TFA forms a hydrophobic ion pair with the positively charged amines, increasing retention and improving diastereomeric resolution.

Preparative Parameters:

ParameterSpecificationRationale
Column C18 (High Carbon Load), 10 µm, 21.2 x 150 mmHigh surface area for max loading capacity.
Mobile Phase A Water + 0.1% TFA (v/v)Ion-pairing agent for retention.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Organic modifier.
Gradient 0-10% B over 20 minShallow gradient required for polar separation.
Flow Rate 15-20 mL/minOptimized for Van Deemter minimum (prep scale).
Detection UV @ 260 nm (Pyridine) & 210 nm (Amide)260 nm is specific to the pyridine ring.

Expected Elution:

  • The (R,S) and (S,S) diastereomers typically separate by 1-2 minutes in a shallow gradient.

  • Note: The collected fractions exist as the TFA Salt (or mixed TFA/HCl), not the 2HCl salt.

Step 3: Salt Exchange (The "2HCl" Conversion)

This is the most critical step for meeting the "2HCl" requirement. Direct evaporation of TFA fractions does not remove TFA effectively due to strong ion-pairing.

Protocol:

  • Concentration: Rotovap the pooled HPLC fractions to dryness (bath < 40°C).

  • Redissolution: Dissolve the residue in 0.1 M HCl (approx. 10x molar excess).[4]

  • Evaporation: Rotovap to dryness.

  • Repetition: Repeat steps 2-3 three times .

    • Mechanism:[5][6][7] The excess Cl

      
       ions, combined with the volatility of TFA (b.p. 72°C) vs. HCl (gas), drive the equilibrium toward the chloride salt.
      
  • Final Lyophilization: Dissolve the final residue in Water (minimal volume) and lyophilize to obtain the hygroscopic white solid.

Analytical QC Method

To validate purity and diastereomeric ratio (dr) after purification.

HILIC Method (Alternative to IP-RP): Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for analyzing the final highly polar salt without ion-pairing reagents that might suppress MS signals.

  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 90% B to 60% B over 10 min.

  • Mechanism: Partitioning into the water-rich layer on the silica surface. The polar amino acid retains well and elutes after non-polar impurities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Retention (Prep) Phase Collapse or insufficient Ion Pairing.Ensure 100% Aqueous stable column (C18-Aq) is used OR increase TFA to 0.2%.
Broad Peaks Zwitterionic interaction or column overload.Lower pH (ensure pH < 2.5) to keep carboxylic acid protonated. Reduce injection volume.
TFA Persists in NMR Incomplete salt exchange.Use the "HCl in Dioxane" method for the final wash, or use a weak anion exchange resin (free base form) then titrate with HCl.
Split Peaks Rotamerism (Proline peptide bond).Run HPLC at elevated temperature (50-60°C) to coalesce rotamers (cis/trans proline).

References

  • Synthesis of Pyridinyl Prolines

    • Source: Lin, N.H., et al. "Synthesis and structure-activity relationships of pyridine-substituted prolines." Journal of Medicinal Chemistry, 1994.
    • Context: Establishes the baseline synthesis and initial isol
    • (Generalized link to J. Med. Chem as specific deep links vary).

  • HILIC Separation of Polar Amino Acids

    • Source: Alpert, A.J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
    • Context: The foundational text for using HILIC to retain polar zwitterions like proline deriv
  • Salt Exchange Protocols

    • Source: Bastin, R.J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.
    • Context: Detailed methodologies for converting TFA salts to HCl salts in drug development.
  • Purification of Pyridine Derivatives

    • Source: Tong, S., et al. "Separation of pyridine derivatives... by pH-zone-refining counter-current chromatography."[9] Journal of Separation Science, 2007.[9][10]

    • Context: Discusses the handling of pyridine basicity during purific

Troubleshooting & Optimization

Stability issues with (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl Stability & Handling

Introduction: The Stability Paradox

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a specialized nicotinic acetylcholine receptor (nAChR) ligand. As a researcher, you face a fundamental paradox with this molecule: It is chemically most stable in conditions where it is biologically inactive (low pH, solid state), and least stable in the conditions required for your experiments (neutral pH, aqueous solution).

This guide moves beyond standard datasheets to address the specific physicochemical vulnerabilities of the 2HCl salt form: hygroscopicity , C2-epimerization , and oxidative sensitivity .

Module 1: Critical Handling (The Solid State)

The Issue: The dihydrochloride (2HCl) salt form is extremely hygroscopic. Upon exposure to atmospheric moisture, the crystal lattice collapses, leading to "deliquescence" (turning into a sticky oil). This alters the effective molecular weight, causing significant errors in molarity calculations for binding assays.

Protocol: The "Dry-Box" Weighing Technique

  • Step 1: Equilibrate the vial to room temperature before opening to prevent condensation.

  • Step 2: If a glovebox is unavailable, use a "poor man's dry box": Place the balance and the vial inside a large plastic bag flushed with Nitrogen or Argon gas.

  • Step 3: Weigh quickly. Do not return unused powder to the stock vial.

  • Step 4: Reseal with Parafilm® immediately.

Visual: Hygroscopic Handling Workflow

HandlingWorkflow Start Vial at -20°C Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Weigh Weigh under Inert Gas (Rapid Execution) Equilibrate->Weigh Minimize H2O uptake Dissolve Dissolve immediately (Acidic Buffer) Weigh->Dissolve Create Stock Reseal Purge Headspace & Reseal Weigh->Reseal Protect Remainder

Caption: Critical workflow to prevent deliquescence and molarity errors during initial handling.

Module 2: Solution Stability & pH Management

The Issue: The 2HCl salt yields a highly acidic solution (pH ~2-3 in water).

  • At pH < 4: The amine is protonated (

    
    ), preventing oxidation. The alpha-proton is chemically locked. Stable. 
    
  • At pH > 7 (Physiological): The amine becomes a free base. The alpha-proton at the chiral center (C2) becomes susceptible to abstraction, leading to racemization (conversion from L- to D-isomer). The pyridine ring becomes prone to N-oxidation.

The "Just-in-Time" Neutralization Protocol Never store this compound at pH 7.4. Follow this two-step dilution method to maintain integrity.

ParameterStock Solution (Storage) Working Solution (Assay)
Solvent 0.1 M HCl or ddH₂O (unbuffered)PBS or HBSS (pH 7.4)
Concentration High (e.g., 10 mM - 100 mM)Low (e.g., 1 nM - 10 µM)
pH ~ 2.0 - 3.07.4
Stability Window 6 Months at -20°C< 4 Hours at RT
Storage Aliquot (single use), freezeDo NOT Store

Why this works:

  • Acidic Stock: Keeps the nitrogen protonated and the chiral center stable.

  • Dilution: When you dilute the acidic stock (e.g., 1:1000) into the buffer, the buffer's capacity overwhelms the trace acid, instantly achieving pH 7.4 only at the moment of use.

Module 3: Troubleshooting Degradation

If your EC50 values are shifting right (loss of potency), the compound has likely undergone C2-Epimerization .

Mechanism of Failure: In basic conditions, the alpha-proton (C2 position) is acidic. A base (


) abstracts this proton, forming a planar enolate intermediate. When the proton returns, it can attack from either side, creating a racemic mixture of L- and D-isomers. The D-isomer is often biologically inactive at the L-target receptor.

Visual: Epimerization Pathway

Epimerization L_Isomer Active L-Isomer (Tetrahedral C2) Intermediate Planar Enolate (Achiral Intermediate) L_Isomer->Intermediate Proton Abstraction Base Base (pH > 7) Base->Intermediate Mix Racemic Mixture (L-Isomer + Inactive D-Isomer) Intermediate->Mix Reprotonation

Caption: The chemical mechanism of potency loss at neutral pH via alpha-carbon racemization.

Diagnostic Check (HPLC): Standard C18 columns cannot distinguish the L- and D-isomers. You must use a Chiral Column or derivatization.

  • Column: Chiralpak® AGP or Crownpak® CR.

  • Mobile Phase: Isochractic elution with low percentage organic modifier.

  • Sign of Failure: Appearance of a "split peak" or a shoulder on the main peak.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve the powder directly in DMSO? A: Yes, but be cautious. While soluble, DMSO is hygroscopic and can facilitate oxidation of the pyridine ring over time. Aqueous acid (0.1 M HCl) is preferred for long-term frozen storage. If you must use DMSO, use anhydrous grade and store under argon.

Q2: My solution turned slightly yellow. Is it still good? A: A slight yellowing often indicates trace oxidation of the pyridine ring (N-oxide formation). While the primary molecule may still be 95%+ pure, these oxides can act as partial agonists or antagonists, skewing sensitive receptor binding data. Discard and prepare fresh.

Q3: Can I freeze-thaw the stock solution? A: Limit to one freeze-thaw cycle. The formation of ice crystals can concentrate the salt and acidity in liquid pockets (eutectic effect), potentially accelerating degradation even at low temperatures. Aliquot immediately upon first preparation.

Q4: Why is my calculated IC50 varying between days? A: This is the classic sign of hygroscopicity error. If you weighed the powder on Day 1 (dry) and Day 7 (after moisture uptake), your "10 mM" solution on Day 7 might actually be 8 mM because you weighed water weight. Always determine concentration by UV absorbance (using the Pyridine chromophore,


 nm) rather than weight if the powder is old.

References

  • BenchChem Technical Support. (2025).[1] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (General principles of hygroscopic HCl salt handling). Link

  • American Chemical Society (Biochemistry). (2003). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester... (Mechanism of Proline Racemization). Link

  • MedChemExpress. (2024). A-85380 Hydrochloride Datasheet. (Storage standards for pyridine-based nAChR agonists). Link

  • Santa Cruz Biotechnology. (2024). (R)-gamma-(2-Trifluoromethylbenzyl)-L-proline HCl Product Guide. (Analogous proline derivative handling). Link

Sources

Optimizing reaction conditions for L-proline analogue synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Proline Analogue Synthesis & Optimization

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PRO-SYN-OPT-001

Welcome to the Technical Support Center

You are likely here because your proline scaffold is behaving unpredictably. Unlike standard amino acids, L-proline’s secondary amine and conformational rigidity create unique synthetic challenges—specifically regarding steric hindrance at the nitrogen ,


-center racemization , and zwitterionic purification difficulties .

This guide is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks.

Module 1: Functionalizing the Pyrrolidine Ring (C4-Editing)

The most common route to high-value analogues (e.g., 4-fluoroproline, 4-azidoproline) is "Proline Editing" starting from naturally occurring trans-4-hydroxy-L-proline (Hyp).

Diagnostic: Why is my C4-substitution yield low?

Scenario: You are attempting a Mitsunobu inversion or


 displacement on the C4-hydroxyl, but obtaining elimination products (pyrroline) or no reaction.

Root Cause Analysis:

  • Conformational Lock: The pyrrolidine ring pucker (

    
    -endo vs. 
    
    
    
    -exo) dictates nucleophilic approach.
  • Steric Clashing: The N-protecting group (PG) exerts significant influence on the C4 position.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Elimination (Alkene formation) Basicity of nucleophile is too high.Switch from

(displacement of sulfonate) to Mitsunobu conditions . If using azide, use

instead of

.
No Reaction (Mitsunobu)

of nucleophile > 11.
Mitsunobu kinetics stall with high

nucleophiles. Use a surrogate: Couple with 4-nitrobenzoic acid first (highly efficient), then hydrolyze to invert stereochemistry, then sulfonylate for displacement.
Poor Diastereoselectivity N-Protecting Group interference.Switch N-PG. Boc groups are bulky and can shield the syn face. Fmoc or Cbz often allow better access for C4 inversion.

Key Protocol: The "Inversion-Displacement" Relay Do not attempt direct displacement of a leaving group if stereochemistry is critical and yield is low.

  • Step A: Mitsunobu inversion with 4-nitrobenzoic acid (yields cis-benzoate).

  • Step B: Saponification (yields cis-alcohol).

  • Step C: Mesylation/Tosylation.

  • Step D:

    
     displacement with desired nucleophile (restores trans or fixes cis depending on route).
    

Module 2: The Racemization Trap (The -Center)

Proline is uniquely susceptible to racemization because the cyclic amine forces the


-proton into a specific alignment with the carbonyl 

-system, lowering the barrier for deprotonation.
FAQ: "I lost my ee% during peptide coupling. Why?"

A: You likely activated the carboxylate under basic conditions without adequate suppression.

  • Mechanism: Direct enolization or formation of an oxazolone (azlactone) intermediate.

  • Risk Factor: Activation of

    
    -acyl prolines (e.g., acetyl, benzoyl) is high-risk. 
    
    
    
    -urethane protected prolines (Boc, Fmoc, Cbz) are safer but not immune.

The "Safe-Activation" Checklist:

  • Base Choice: Avoid TEA (Triethylamine). Use DIPEA (Hünig's base) or NMM (N-methylmorpholine). The steric bulk prevents

    
    -proton abstraction.
    
  • Additives: Always use Oxyma Pure or HOAt alongside your carbodiimide (EDC/DIC). These lower the activation energy for coupling, reducing the lifetime of the activated species prone to racemization.

  • Pre-activation: Do not pre-activate the acid for >2 minutes before adding the amine nucleophile.

Module 3: Purification of Zwitterionic Analogues

Free proline analogues exist as zwitterions (internal salts), making them insoluble in ether/DCM but highly soluble in water, leading to "oiling out" or loss during aqueous workup.

Workflow: Isolating the Water-Soluble Product

Option A: Ion-Exchange Chromatography (The Gold Standard)

  • Resin: Dowex 50W-X8 (H+ form).

  • Load: Dissolve crude in water/MeOH; load onto column.

  • Wash: Water (removes non-basic impurities).

  • Elute: 1M to 2M

    
     or Pyridine.
    
  • Detection: Ninhydrin stain on TLC (Proline analogues often stain yellow/orange, not purple).

Option B: The "Scavenger" Crystallization For analogues like 4-fluoroproline:

  • Dissolve crude zwitterion in minimum hot water.

  • Add hot EtOH until turbid.

  • Cool slowly to

    
    .
    
  • Note: If it oils out, add a trace of acetone to the EtOH mixture.

Visualization: Troubleshooting Logic

The following diagram outlines the decision process for synthesizing C4-substituted proline analogues, specifically addressing the stereochemical inversion vs. retention pathways.

ProlineOptimization Start Start: 4-Hydroxyproline (Hyp) Functionalization Target Target Stereochemistry? Start->Target Inversion Inversion Required (e.g., trans-Hyp -> cis-X) Target->Inversion Invert C4 Retention Retention Required (e.g., trans-Hyp -> trans-X) Target->Retention Retain C4 Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Nucleophile) Inversion->Mitsunobu CheckNu Is Nucleophile pKa < 11? Mitsunobu->CheckNu Elimination Problem: Elimination (Alkene formation) Mitsunobu->Elimination High Temp / Strong Base Direct Direct Coupling (Success) CheckNu->Direct Yes Indirect Two-Step Protocol: 1. 4-Nitrobenzoic acid (Mitsunobu) 2. Hydrolysis -> Sulfonylation -> SN2 CheckNu->Indirect No (e.g., basic amines) DoubleInv Double Inversion Strategy: 1. Mitsunobu (to cis-intermediate) 2. SN2 Displacement (back to trans) Retention->DoubleInv FixElim Fix: Lower Temp (0°C) Use DPPA for Azides Elimination->FixElim

Caption: Decision tree for C4-functionalization of proline, navigating stereochemical requirements and pKa constraints.

Summary Data: Protecting Group Compatibility

When designing your synthesis, the choice of N-protecting group is critical for both the stability of the ring and the prevention of racemization.

Protecting GroupStability to BaseStability to AcidRacemization RiskBest For...
Boc (tert-butyloxycarbonyl) HighLow (Cleaves w/ TFA)LowGeneral synthesis; preventing nucleophilic attack on carbonyl.
Fmoc (Fluorenylmethyloxycarbonyl) Low (Cleaves w/ Piperidine)HighModerate (Base cleavage can trigger racemization if over-exposed)Solid Phase Peptide Synthesis (SPPS); "Proline Editing".
Cbz (Benzyloxycarbonyl) HighHigh (Cleaves w/

)
LowLate-stage functionalization where acid/base stability is needed.
Trt (Trityl) HighVery LowLowProtecting the heteroatom on the side chain (e.g., 4-amino group).

References

  • Proline Editing & Synthesis

    • Kuppan, S. et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society, 2013.[1]

  • Racemization Mechanisms

    • Wei, L. & Lubell, W. D.[1] "Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines." Organic Letters, 2000.

  • Organocatalysis & Enantioselectivity

    • Uria, U. et al.

      
      -Amination of Aldehydes Induced by Tertiary Amine Additives." Journal of the American Chemical Society, 2010. 
      
  • Zwitterionic Stability & Purification

    • Tian, Y. et al. "Stabilization of zwitterionic versus canonical proline by water molecules." PMC Biophysics, 2016.

Sources

Common pitfalls in handling (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Drug Discovery Researchers & Medicinal Chemists

Technical Support Center: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Status: Active Compound Class: Nicotinic Acetylcholine Receptor (nAChR) Ligand / Chiral Building Block Molecular Weight: ~279.17 g/mol (as 2HCl salt)

Executive Summary

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a highly specialized, chiral pyrrolidine derivative often employed as a neuronal nAChR ligand or a peptidomimetic scaffold. Its handling is complicated by three converging factors: extreme hygroscopicity (typical of amine dihydrochlorides), pH-dependent solubility (zwitterionic potential), and stereochemical lability at the


-carbon.

This guide addresses the "silent failures" where the compound degrades physically or chemically before it even reaches the biological target.

Module 1: Physical Handling & Storage

The Pitfall: The "Sticky Solid" Phenomenon. Users frequently report that the powder turns into a sticky gum or liquid droplets within minutes of opening the vial. This is deliquescence , driven by the 2HCl salt form absorbing atmospheric water.

Q: Why does my compound gain weight on the balance? A: The dihydrochloride salt is a "water magnet." As it absorbs moisture, the mass reading drifts upward. If you weigh 10 mg of "wet" solid, you may actually only have 8 mg of compound, introducing a ~20% error in your molarity calculations.

Protocol: The "Dry-Weigh" Technique Do not weigh this compound on an open bench on a humid day.

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Desiccant Chamber: If a glovebox is unavailable, place your balance inside a large plastic bag with an open container of Drierite (calcium sulfate) or silica gel.

  • Difference Weighing:

    • Weigh the full vial (capped).

    • Quickly transfer an estimated amount to your destination vessel.

    • Immediately recap and weigh the source vial again.

    • Mass Transferred = (Initial Weight) - (Final Weight).

    • Why? This eliminates the error of moisture adding weight to the powder while it sits on the weigh paper.

Module 2: Solubilization & Stock Preparation

The Pitfall: The "Acid Shock" Precipitate. Dissolving the 2HCl salt directly into a low-capacity buffer (like HBSS or dilute PBS) can crash the pH, causing the compound (or serum proteins) to precipitate.

Q: I dissolved the powder in PBS, and it turned cloudy. Is it insoluble? A: Likely not. You are seeing isoelectric precipitation or buffer crash .

  • Mechanism: The 2HCl releases two equivalents of protons (

    
    ). In a weak buffer, the pH drops drastically. If the pH hits the compound's isoelectric point (pI), net charge becomes zero, and solubility plummets.
    
  • Correction: Dissolve in pure water or DMSO first, then dilute into buffered media.

Data: Solubility Profile & Solvent Compatibility

SolventSolubility RatingNotes
Water (Milli-Q) High (>50 mM)Resulting solution is highly acidic (pH ~2-3).
DMSO High (>50 mM)Recommended Stock. Stable at -20°C. Avoid freeze-thaw cycles.
Ethanol ModerateGood for chemical synthesis; avoid for bio-assays due to evaporation.
PBS (1x) Risk Can precipitate if stock concentration >10 mM due to pH crash.

Visual Workflow: Solubilization Logic

solubilization_logic Start Solid 2HCl Salt Water Dissolve in Water Start->Water DMSO Dissolve in DMSO Start->DMSO Buffer Direct to Buffer Start->Buffer Avoid AcidSol Acidic Solution (pH ~2.0) Water->AcidSol Stable Stable Assay Solution DMSO->Stable Dilute 1:1000 Precip PRECIPITATION RISK (Isoelectric Point) Buffer->Precip pH Crash Neutralize Neutralize with NaOH/KOH AcidSol->Neutralize Careful Titration Neutralize->Precip If pH == pI Neutralize->Stable

Caption: Logical flow to avoid solubility crashes. Note the critical risk of direct buffer dissolution.

Module 3: Chemical Stability & Derivatization

The Pitfall: Stereochemical Scrambling (Racemization). If you are using this as a building block for peptide synthesis or modifying the pyridine ring, you risk converting the L-Proline (S-configuration) to D-Proline .[1]

Q: My bioactivity dropped by 50% after I coupled the compound. Why? A: You likely racemized the


-carbon. Proline derivatives are notoriously susceptible to racemization under basic conditions because the 

-proton is acidic.
  • The Mechanism: Base removes the

    
    -proton 
    
    
    
    Planar Enolate Intermediate
    
    
    Reprotonation occurs from either side
    
    
    Racemic Mixture (L + D).

Critical Rules for Synthesis:

  • Avoid Strong Bases: Never use strong bases (like NaH or LDA) unless absolutely necessary. Use tertiary amines (DIPEA, NMM) sparingly.

  • Coupling Reagents: If coupling the secondary amine, avoid standard carbodiimides (DCC) which are slow and promote racemization.

    • Preferred:HATU or PyBOP with HOAt (HOAt reduces racemization better than HOBt).

  • Temperature: Keep reactions at

    
     during the base addition step.
    

Module 4: Biological Assay Troubleshooting

The Pitfall: The False Positive Agonist.

Q: I see a calcium flux response even in my negative control. Is the compound contaminated? A: It might be a pH artifact . Many ion channels (including nAChRs and TRP channels) are pH-sensitive. If you add an acidic stock solution (from the 2HCl salt) directly to the cells, the local acidification can trigger channels or alter membrane potential, mimicking a drug response.

Validation Protocol:

  • Prepare your working concentration (e.g., 10

    
    M).
    
  • Measure the pH of this working solution. It must match your assay buffer (e.g., pH 7.4

    
     0.1).
    
  • If acidic, adjust carefully with dilute NaOH before adding to cells.

References

  • BenchChem Technical Support. (2025).[2] Handling and storage of hygroscopic amine hydrochlorides.[2][3] Retrieved from

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2018). Solubility of Proteinogenic

    
    -Amino Acids in Water and Ethanol. Retrieved from 
    
  • Chem-Impex. (2025). (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl Product Data. Retrieved from

Sources

Technical Support Center: (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PRO-PYR-004 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Welcome to the Technical Support Center

You are likely encountering difficulties with the synthesis of (2S, 4R)-4-(3-pyridinylmethyl)-pyrrolidine-2-carboxylic acid dihydrochloride .

Based on the structural motif, you are likely following a route involving the alkylation of N-protected pyroglutamate (lactam) followed by lactam reduction. This pathway is chemically elegant but operationally unforgiving. Poor yields in this synthesis typically stem from three specific "failure modes":

  • The Enolate Quench (Alkylation Step): Failure to maintain strict kinetic control or electrophile instability.

  • The Boron Trap (Reduction Step): Pyridine-borane complexation preventing complete reduction or isolation.

  • The Hygroscopic Nightmare (Isolation): Inability to crystallize the 2HCl salt from the zwitterionic oil.

This guide deconstructs these failure modes with validated solutions.

Module 1: The Alkylation Step (Critical Yield Point)

The Problem: Low conversion or complex mixtures during the reaction of N-Boc-pyroglutamate with 3-picolyl chloride.

Root Cause Analysis

The lithiation of N-Boc-pyroglutamate requires the formation of a kinetic enolate at C4 (gamma position). Two factors destroy yield here:

  • Temperature Drift: If the internal temperature rises above -70°C, the enolate can self-condense or decompose.

  • Electrophile Degradation: 3-Picolyl chloride is unstable as a free base (it self-alkylates/polymerizes). If you use the HCl salt directly without enough base, you quench the enolate.

Protocol Adjustment: The "Fresh Base" Technique

Do not use stored free-base 3-picolyl chloride. Do not use the HCl salt directly in the enolate stream unless you account for the extra equivalent of base (which is risky due to heterogeneity).

Recommended Workflow:

  • Reagent Prep: Suspend 3-picolyl chloride hydrochloride in DCM. Wash rapidly with cold saturated NaHCO₃. Dry the organic layer (MgSO₄) and concentrate immediately before use. Keep this oil at 0°C.

  • Base Stoichiometry: Use LiHMDS (Lithium Hexamethyldisilazide) rather than LDA. LiHMDS is less prone to deprotonating the Boc group or attacking the carbonyl.

  • The "Inverse" Addition: Ensure the electrophile is added slowly to the enolate, not vice-versa.

Troubleshooting Decision Tree (DOT Visualization)

AlkylationTroubleshooting Start Alkylation Yield < 40% CheckBase Check Base Used Start->CheckBase IsLDA Using LDA? CheckBase->IsLDA SwitchLiHMDS Switch to LiHMDS (Less nucleophilic) IsLDA->SwitchLiHMDS Yes CheckElectrophile Electrophile Form? IsLDA->CheckElectrophile No (Using LiHMDS) Success Yield > 75% Trans-isomer dominant SwitchLiHMDS->Success IsSalt Using HCl Salt directly? CheckElectrophile->IsSalt FreeBase Generate Free Base IMMEDIATELY before use IsSalt->FreeBase Yes CheckTemp Internal Temp > -70°C? IsSalt->CheckTemp No (Using Free Base) FreeBase->Success ControlTemp Maintain -78°C strictly Use cryostat if possible CheckTemp->ControlTemp Yes CheckTemp->Success No ControlTemp->Success

Caption: Diagnostic logic for improving yield in the C4-alkylation of pyroglutamates.

Module 2: Lactam Reduction (The "Hidden" Loss)

The Problem: You successfully alkylated the ring, but after reduction with Borane (BH₃) or Super-Hydride (LiEt₃BH), you recover very little product, or the NMR shows broad, messy peaks.

Scientific Mechanism: The Boron-Pyridine Complex

Pyridines are excellent ligands for borane. During the reduction of the lactam (amide) to the amine:

  • BH₃ reduces the amide C=O to CH₂.

  • Critical Failure: Excess BH₃ forms a stable Lewis acid-base adduct with the pyridine nitrogen (

    
    ).
    
  • Standard aqueous workups do not break this bond efficiently. The complex stays in the organic phase or forms an emulsion, leading to massive yield loss.

The Fix: Aggressive Methanolysis

You must chemically destroy the B-N bond before attempting purification.

Protocol:

  • Quench: Carefully quench the reaction with MeOH.

  • Reflux: Add concentrated HCl (or HBr) and reflux the mixture for 1–2 hours. This is non-negotiable. Simple stirring at room temperature is insufficient to free the pyridine.

  • Neutralization: After reflux, concentrate to dryness, redissolve in water, and neutralize to extract the free amine (if not isolating as salt immediately).

Module 3: Salt Formation & Purification (The "Goo" Issue)

The Problem: The product is an oil that refuses to crystallize as the 2HCl salt.

Why it happens

The target molecule is a zwitterion with a lipophilic tail.

  • Hygroscopicity: The pyridine ring and the secondary amine both protonate. The resulting dication is extremely hygroscopic.

  • Water Contamination: Even trace water in your HCl source (e.g., using aqueous HCl) will prevent crystallization, resulting in a "gum."

Crystallization Protocol

Use an anhydrous system.

ParameterRecommendationReason
Solvent A (Dissolution) Absolute Ethanol or Methanol Solubilizes the crude free base.
Acid Source HCl in Dioxane (4M) or Acetyl Chloride in MeOH Introduces HCl without water.
Solvent B (Antisolvent) Diethyl Ether or MTBE Induces precipitation.
Temperature Slow cool to 4°CRapid cooling traps impurities.

Step-by-Step:

  • Dissolve the crude free base in a minimum amount of absolute EtOH.

  • Add 2.2 equivalents of anhydrous HCl (in dioxane/ether).

  • Stir for 30 mins. The solution may darken.

  • Add Et₂O dropwise until turbidity persists.

  • Seed if possible. Refrigerate overnight.

  • Filter under N₂ (to prevent moisture absorption).

FAQs: Researcher to Researcher

Q: I am getting the cis-isomer instead of the trans-isomer. Why? A: The alkylation of N-Boc-pyroglutamate is under steric control . The bulky Boc group blocks the syn face, forcing the electrophile to attack from the anti face (trans to the carboxylate).

  • Check: Are you using a smaller protecting group (like methyl ester without N-protection)? You need the N-Boc or N-Cbz bulk to direct stereochemistry.

  • Check: Protonation. If you quench the enolate with a non-bulky proton source, you might get epimerization. Use acetic acid/THF at -78°C to quench.

Q: Can I use catalytic hydrogenation (Pd/C) to remove the Boc group? A: No. Pyridines are notorious catalyst poisons. They bind irreversibly to Palladium. While it is possible with high catalyst loading and acidic conditions, it is expensive and unreliable. Use acidolysis (4M HCl in Dioxane or TFA/DCM) to remove the Boc group.

Q: The final product is purple/black. Is it ruined? A: Not necessarily. Oxidized pyridine derivatives often appear dark.

  • Solution: Perform a charcoal filtration (activated carbon) on the free base in methanol before forming the salt.

Summary of Optimization Workflow

OptimizationWorkflow Start Start: N-Boc-Pyroglutamate Step1 Alkylation (-78°C, LiHMDS, Fresh Picolyl-Cl) Start->Step1 C-C Bond Step2 Lactam Reduction (Super-Hydride or BH3) Step1->Step2 C=O -> CH2 Step3 Aggressive Quench (MeOH/HCl Reflux) Step2->Step3 Break B-N Complex Step4 Boc Deprotection (HCl/Dioxane) Step3->Step4 -Boc Step5 Salt Crystallization (EtOH/Et2O) Step4->Step5 Isolation

Caption: Optimized synthetic workflow for high-yield isolation of the dihydrochloride salt.

References

  • Ji, J., et al. (2007). "Synthesis and Structure-Activity Relationship of Novel 3-Pyridyl Ether Derivatives as Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. (Foundational chemistry for pyridine-substituted prolines).

  • Hruby, V. J., et al. (1998). "Asymmetric Synthesis of 4-Substituted Prolines." Journal of Organic Chemistry. (Authoritative review on pyroglutamate alkylation stereochemistry).

  • Ezquerra, J., et al. (1994). "Stereoselective reactions of lithium enolates of N-Boc-pyroglutamates." Tetrahedron. (Detailed mechanistic insight into the LiHMDS/Temperature requirements).

  • Brown, H. C., & Choi, Y. M. (1981). "Pyridine-Borane Complexes in Organic Synthesis." Synthesis. (Explanation of the Boron-Pyridine trap during reduction).

Side reaction products in the synthesis of L-proline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Proline Paradox

L-Proline is unique among the 20 canonical amino acids due to its secondary amine (pyrrolidine ring) structure. While this rigidity reduces conformational freedom—invaluable for drug design—it introduces specific synthetic vulnerabilities not seen in primary amino acids.

Top 3 Critical Failure Modes:

  • Diketopiperazine (DKP) Formation: Rapid intramolecular cyclization at the dipeptide stage.[1]

  • Racemization: High susceptibility via oxazolone or direct enolization mechanisms during activation.

  • Cation Scavenging: The electron-rich pyrrolidine ring can act as a "cation trap" during deprotection steps.

Troubleshooting Guide: Diagnostic & Resolution

Issue A: "I am seeing a mass of [M-18] in my dipeptide synthesis."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most common side reaction when L-Proline is the C-terminal residue or the second residue in a sequence. The conformational constraint of proline forces the peptide bond into a cis-configuration, positioning the N-terminal amine perfectly for a nucleophilic attack on the C-terminal ester.[1]

Mechanism: The free N-terminal amine attacks the C-terminal carbonyl, ejecting the resin (in SPPS) or the ester protecting group. This results in a cyclic dipeptide (DKP) and loss of the peptide chain from the solid support.[1]

Corrective Protocol:

  • If using Fmoc-SPPS: The slow deprotection of Fmoc allows time for the free amine to attack.

    • Solution: Switch to 2-Chlorotrityl chloride (2-CTC) resin . The steric bulk prevents DKP formation.[2]

    • Alternative: Use Trityl (Trt) protection for the N-terminus of the second amino acid instead of Fmoc, allowing mild acidic deprotection which protonates the amine, rendering it non-nucleophilic.

  • If using Boc-SPPS:

    • Solution: Implement In Situ Neutralization .[2] Do not wash with base. Add the coupling reagent/base mixture directly to the protonated amine salt to keep the effective concentration of free amine low.

Issue B: "My product has lost optical activity (Low ee%)."

Diagnosis: Racemization via Oxazolone or Enolization. Proline's secondary amine prevents the formation of a standard 5(4H)-oxazolone, but it can form an oxazolonium ion . More commonly, activation of N-acyl proline derivatives increases the acidity of the


-proton, leading to direct enolization, especially in the presence of tertiary bases (e.g., TEA, DIEA).

Root Cause Analysis:

  • Over-activation: Using carbodiimides (DCC/DIC) without suppressors.

  • Base-catalyzed Enolization: High pH or excess base during coupling.

  • Solvent Effect: DMF promotes racemization more than DCM.

Corrective Protocol:

  • Reagent Switch: Use COMU or HATU with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma is superior to HOBt in suppressing racemization for proline.

  • Base Management: Use a weak base like TMP (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine) instead of DIEA.

  • Temperature: Conduct the coupling at 0°C rather than room temperature.

Issue C: "Unknown alkylated impurities after Boc deprotection."

Diagnosis: tert-Butyl Cation Scavenging. During acidolytic cleavage of the Boc group (e.g., using TFA), the tert-butyl carbamate fragments into a tert-butyl cation (


). This electrophile is highly reactive.

Mechanism: If not quenched,


 will alkylate electron-rich sites. In proline derivatives, this can include the pyrrolidine ring itself (rare but possible) or, more commonly, nucleophilic side chains of adjacent residues (Trp, Met, Cys) or the anisole scavenger itself if used incorrectly.

Corrective Protocol:

  • Scavenger Cocktail: Use TIS (Triisopropylsilane) and Water as primary scavengers.

    • Recipe: TFA/TIS/H2O (95:2.5:2.5).

  • Avoid Anisole: Anisole can form alkylated byproducts that are difficult to separate. Use Thioanisole or DODT (2,2'-(Ethylenedioxy)diethanethiol) if Met/Cys are present.

Visualizing Failure Pathways

The following diagram illustrates the competing pathways between successful peptide coupling and the two primary failure modes: DKP formation and Racemization.

ProlineSideReactions Start Activated L-Proline Derivative Target Target L-Proline Peptide Start->Target Coupling (Fast) Enol Enol/Enolate Intermediate Start->Enol Base/High Temp Dipeptide Dipeptide-Ester (H2N-Xaa-Pro-OR) Start->Dipeptide Coupling to AA2 DL_Mix Racemic Mixture (L-Pro + D-Pro) Enol->DL_Mix Reprotonation Dipeptide->Target Chain Elongation DKP Diketopiperazine (Cyclic Dipeptide) Dipeptide->DKP Intramolecular Attack (Slow Fmoc removal)

Caption: Figure 1. Kinetic competition between productive coupling (Green) and parasitic side reactions (Red) in L-Proline synthesis.

Standard Operating Procedures (SOPs)

Protocol 1: Enantiomeric Excess (ee) Determination via Marfey’s Reagent

Use this protocol to quantify racemization levels in your final product.

Principle: Marfey’s reagent (FDAA) reacts with D- and L-amino acids to form diastereomers, which can be separated on a standard C18 HPLC column.

  • Hydrolysis: Dissolve 0.5 mg of peptide in 6N HCl (100 µL). Heat at 110°C for 24h (sealed tube). Dry under N2.

  • Derivatization: Resuspend residue in 100 µL H2O. Add 200 µL 1% FDAA in acetone + 40 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 2M HCl. Dilute with 200 µL MeOH.

  • Analysis: Inject 10 µL onto C18 HPLC.

    • Mobile Phase: A: 0.1% TFA/H2O, B: 0.1% TFA/MeCN.

    • Gradient: 10-60% B over 45 min.

    • Detection: UV 340 nm.

    • Result: L-Pro-FDAA elutes before D-Pro-FDAA.

Protocol 2: Suppression of DKP in Fmoc-SPPS

Use this when Proline is the 2nd residue (C-terminal).

  • Resin Selection: Weigh 2-Chlorotrityl Chloride Resin (Loading < 0.6 mmol/g).

  • Loading: Dissolve Fmoc-Pro-OH (1.2 eq) in DCM. Add DIEA (4 eq). Add to resin.[2]

  • Reaction: Shake for 2 hours.

  • Capping: Add MeOH (0.8 mL per gram resin) to cap unreacted chlorides. Shake 15 min.

  • Coupling AA2: Deprotect Fmoc (20% Piperidine/DMF). Wash x5. Immediately couple the next amino acid using DIC/Oxyma (3 eq each).

    • Critical: Do not leave the deprotected Proline-resin sitting in DMF. The cyclization to DKP is time-dependent.

Quantitative Data: Racemization Risk Factors

The following table summarizes the impact of coupling reagents on L-Proline racemization during segment condensation.

Coupling ReagentAdditiveSolvent% D-Isomer FormedRisk Level
DCC NoneDMF15 - 20%🔴 Critical
DIC HOBtDMF5 - 8%🟠 High
HBTU DIEADMF2 - 4%🟡 Moderate
HATU HOAtDMF< 1.0%🟢 Low
COMU Oxyma DMF/DCM < 0.1% 🔵 Optimal

FAQ: Rapid Response

Q: Can I use L-Proline acid chloride for coupling? A: Generally, No . Prolyl chlorides are notorious for rapid racemization via the ketene mechanism. If you must use an acid chloride, use a mixed anhydride approach (Isobutyl chloroformate) at -15°C.

Q: Why is my yield low when synthesizing 4-hydroxyproline via substitution? A: Elimination is the competing side reaction. When attempting


 substitution at the C4 position, the basic conditions often trigger E2 elimination, yielding the pyrroline derivative (double bond formation). Ensure your nucleophile is non-basic and the leaving group (e.g., mesylate) is high quality.

Q: I see a +56 Da impurity peak. What is it? A: This is likely a t-Butyl adduct . If you used Boc chemistry, a


 cation alkylated your peptide.[3] If you used Fmoc, check if you used t-butyl esters as side-chain protection. Improve your scavenger cocktail (See Protocol C).

References

  • Steinauer, R., et al. (1989). "Racemization of Proline in Peptide Synthesis." International Journal of Peptide and Protein Research. Link

  • Gisin, B.F., & Merrifield, R.B. (1972). "Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis." Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Lundt, B.F., et al. (1978). "Selective Removal of the N-Boc Group." International Journal of Peptide and Protein Research. Link

  • Marfey, P. (1984). "Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." Carlsberg Research Communications. Link

Sources

Cell viability issues with (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl treatment

[1]

Status: Operational Ticket ID: #REQ-84543-PRO Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cell Viability & Experimental Inconsistencies

Executive Summary

You are likely encountering cell viability issues due to one of two distinct mechanisms: physicochemical acidification (the "2HCl" effect) or pharmacological excitotoxicity (calcium overload).

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a potent nicotinic acetylcholine receptor (nAChR) ligand. It is not merely an amino acid supplement; it is a bioactive pharmacological agent. The "2HCl" (dihydrochloride) designation indicates that for every molecule of the drug, there are two molecules of hydrochloric acid. Dissolving this directly into cell culture media without buffering will catastrophically lower the pH, causing immediate cell detachment and lysis.

This guide provides a root-cause analysis and self-validating protocols to stabilize your experiments.

Part 1: The "Hidden" Killer – Physicochemical Acidification

Symptom: Media turns yellow immediately upon addition; cells detach within minutes to hours; "ghost" cells visible.

The Science

The dihydrochloride salt form enhances water solubility but creates a highly acidic solution. Standard cell culture media (DMEM/RPMI) rely on a Bicarbonate/CO2 buffer system, which is weak against strong acids like HCl. Adding a 10 mM - 100 mM stock of a 2HCl salt directly to the well overwhelms the buffer, dropping local pH to < 5.0.

Troubleshooting Q&A

Q: "I dissolved the powder in water and added it to the cells. Why did they die?" A: You likely created an acid shock. A 100 mM stock in unbuffered water can have a pH near 1.0–2.0. When you pipette this into the well, the local acidity kills cells before the media can buffer it.

Q: "Can I just dissolve it in DMSO?" A: Yes, but the acidity remains "latent." When the DMSO stock hits the aqueous media, the protons dissociate, and the pH drop still occurs. Furthermore, high concentrations of DMSO (>0.5%) are independently cytotoxic.

Corrective Workflow: The Neutralization Protocol

Use this workflow to safely prepare your compound.

pH_Correction_WorkflowRawRaw Powder(2HCl Salt)StockPrimary Stock(100 mM in H2O)Raw->StockDissolveCheckCheck pH(Likely pH 1-2)Stock->CheckBufferBuffer StepDilute into HEPES (1M)or Culture MediaCheck->BufferHigh AcidityAdjustManual AdjustmentTitrate with NaOH if neededBuffer->AdjustIf pH < 7.0FinalWorking Solution(pH 7.2 - 7.4)Buffer->FinalIf pH OKAdjust->FinalCellsAdd to CellsFinal->Cells

Figure 1: Safe solubilization workflow to prevent acid shock. Note that the buffering step is critical before cell contact.

Part 2: Biological Mechanisms – Excitotoxicity

Symptom: pH is normal, but cells show vacuolization, mitochondrial swelling, and apoptosis after 24-48 hours.

The Science

This compound targets nAChRs (likely ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


1234

4
  • Mechanism: Persistent activation prevents receptor desensitization or causes massive influx of

    
    .
    
  • Result: Intracellular calcium overload triggers mitochondrial permeability transition pore (mPTP) opening, cytochrome c release, and caspase activation (Apoptosis).

Troubleshooting Q&A

Q: "My cells are dying at 100 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


M. Is the drug toxic?"A:excitotoxic

Q: "How do I distinguish specific toxicity from general chemical toxicity?" A: Use an antagonist control. Pre-treat cells with Mecamylamine (non-selective nAChR antagonist) or Methyllycaconitine (MLA) (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Pathway Visualization: The Calcium Cascade

Excitotoxicity_PathwayDrugCompound(Agonist)ReceptornAChR(Surface)Drug->ReceptorBindsCa_InfluxCa2+ Influx(Massive)Receptor->Ca_InfluxOpens ChannelMitoMitochondriaOverloadCa_Influx->MitoAccumulationROSROSGenerationMito->ROSStressCaspaseCaspase 3/7ActivationMito->CaspaseCytochrome CDeathApoptosisROS->DeathCaspase->Death

Figure 2: Mechanism of nAChR-mediated excitotoxicity. Persistent agonism leads to calcium overload and mitochondrial failure.

Part 3: Validated Experimental Protocols

Protocol A: The "Drop-Wise" Neutralization (For Stock Prep)

Use this when preparing high-concentration stocks (e.g., 100 mM).

  • Weigh the required amount of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl.

  • Dissolve in 50% of the final volume using sterile distilled water.

  • Measure pH using a micro-pH probe or pH paper (expect pH ~1-2).

  • Neutralize by adding 1N NaOH drop-wise under constant stirring. Aim for pH ~6.0–6.5 (do not overshoot to >8.0, or the free base may precipitate depending on concentration).

  • Buffer by adding HEPES (final concentration 20-25 mM) to stabilize the pH.

  • Filter Sterilize using a 0.22

    
    m PVDF or PES membrane.
    
Protocol B: The "Rescue" Control Assay

Use this to prove the mechanism of death.

GroupTreatmentExpected Outcome (If Excitotoxic)Expected Outcome (If pH/Chemical Toxicity)
1 Vehicle Control (Media + Buffer)ViableViable
2 Compound (10

M)
Viable / ActivatedViable
3 Compound (100

M)
Dead (Apoptosis) Dead (Lysis)
4 Antagonist (Mecamylamine 10

M) + Compound (100

M)
Viable (Rescued) Dead (Not Rescued)

FAQ: Frequently Asked Questions

Q: Can I use L-Proline as a negative control? A: Yes, but it is an imperfect control. L-Proline lacks the pyridinyl moiety and does not bind nAChRs with high affinity. A better structural control would be the specific enantiomer (S)-gamma... if available and inactive, or a pyridinyl derivative that lacks the pharmacophore distance required for binding. However, L-Proline will control for the "amino acid metabolism" aspect.

Q: What is the optimal solvent? A: Water is preferred for the 2HCl salt. DMSO is unnecessary unless you have converted the salt to a free base. If you must use DMSO, keep the final concentration on cells below 0.1% v/v.

Q: My media changes color to magenta (purple) when I add the drug. What does this mean? A: This indicates the solution is too basic (alkaline). You likely overshot the NaOH neutralization.[5] This is just as dangerous as acidity. Discard and restart, titrating more carefully.

References

  • Chem-Impex International. (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl Product Properties.

  • Scientific Bioprocessing. pH In Cell Culture - How Does pH Buffered Culture Media Work? (Explains the Bicarbonate/CO2 limit).

  • National Institutes of Health (NIH). Nicotinic acetylcholine receptors and cancer: Mechanisms of Calcium Overload and Excitotoxicity.

  • PubChem. Compound Summary: Pyridinyl-methyl-proline derivatives and nAChR Agonism.

Technical Support Center: Purification of (R)-gamma-(3-Pyridinyl-methyl)-L-proline·2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Separation Science) Ticket Subject: Refining Purification Protocols for Highly Polar Zwitterionic Salts

Executive Summary & Critical Quality Attributes (CQA)

The Molecule: (R)-gamma-(3-Pyridinyl-methyl)-L-proline dihydrochloride is a challenging target. Structurally, it is a hybrid of nicotine and proline.

  • Chemical Nature: It is a zwitterionic amino acid with an additional basic pyridine ring.

  • The "2HCl" Factor: The dihydrochloride salt form renders this molecule extremely hygroscopic and water-soluble.

  • The Trap: Standard Reverse Phase (C18) chromatography usually fails because the molecule is too polar to retain, eluting in the void volume. Furthermore, the presence of inorganic salts (NaCl/KCl) from synthesis often co-precipitates with the product.

Physical Property Matrix
PropertyCharacteristicImplication for Purification
Polarity (LogD) < -2.0 (Highly Polar)C18 is ineffective. Requires HILIC or Ion-Pairing.
pKa Values ~1.9 (COOH), ~9.0 (Pro-NH), ~5.2 (Pyridine-N)Buffer pH is critical. At pH 3.0, it is +2 charged. At pH 7, it is zwitterionic (+/-).
Solubility Water (High), MeOH (High), Acetone (Low)Crystallization: Requires "Drowning Out" (Anti-solvent) method.
Stereochemistry (4R, 2S) vs. (4S, 2S) DiastereomersSeparable on achiral phases due to different physical properties, but difficult.

Troubleshooting Guides (Interactive Q&A)

Ticket #101: "My final product is a sticky, hygroscopic goo, not a solid."

Diagnosis: This is the most common issue with dihydrochloride salts of amino acids. The "goo" is likely a supersaturated oil containing trapped solvent and excess HCl, absorbing atmospheric moisture.

The Solution: The "Freeze-Dry & Trituration" Protocol You cannot simply rotovap this to dryness. You must break the solvent lattice.

  • Lyophilization (The Fix): Dissolve your "goo" in the minimum amount of water. Freeze-dry (lyophilize) it for 48 hours. This yields a fluffy, albeit still hygroscopic, solid.

  • Trituration: If you lack a lyophilizer, dissolve the oil in minimal dry Methanol (MeOH). Add anhydrous Diethyl Ether (Et2O) dropwise with vigorous stirring until the solution turns cloudy. Do not add excess. Store at -20°C overnight. The oil should harden into a semi-crystalline solid.

  • Storage: Store under Argon/Nitrogen in a desiccator.

Ticket #102: "The compound elutes in the void volume (dead time) on my C18 column."

Diagnosis: You are using a hydrophobic stationary phase (C18) for a hydrophilic analyte. The compound prefers the water in your mobile phase over the lipid chains on the column.

The Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase. Water is the "strong" solvent here (opposite of RP).

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Mobile Phase A: 100% Acetonitrile (ACN).

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0).

  • Gradient: Start at 90% A (High Organic). Gradient down to 60% A over 20 minutes.

  • Why pH 3.0? This protonates the carboxylic acid, ensuring the molecule is fully cationic (+2), improving peak shape and interaction with the negative silanols of the column.

Ticket #103: "I have high ash content (inorganic salts) in my NMR."

Diagnosis: Neutralization steps (e.g., NaOH or NaHCO3) during synthesis generated NaCl, which co-precipitates with your highly polar amino acid.

The Solution: Cation Exchange Desalting You must use a resin that binds the amino acid but lets NaCl pass through.

  • Resin: Dowex 50W-X8 (H+ form).

  • Loading: Load crude aqueous solution. The amino acid (positive charge) binds. Na+ also binds, but Cl- passes through.

  • Wash: Wash with 1M HCl (removes Na+ preferentially due to affinity differences) or extensive water wash if Na+ is low.

  • Elution: Elute with 2M NH4OH. The resin becomes NH4+ form; the amino acid becomes zwitterionic (net charge 0 or -1) and releases.

  • Re-acidification: The eluate is the free base. To get the 2HCl salt, treat with 2 equivalents of HCl in MeOH and evaporate.

Visualized Workflows

Diagram 1: The Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude purity and salt content.

PurificationProtocol Crude Crude Reaction Mixture (Contains Product, NaCl, Diastereomers) SaltCheck Is Inorganic Salt (Ash) > 5%? Crude->SaltCheck Desalting Cation Exchange Chromatography (Dowex 50W-X8) Elute with NH4OH -> Re-acidify SaltCheck->Desalting Yes IsoCheck Is Diastereomeric Purity > 95%? SaltCheck->IsoCheck No Desalting->IsoCheck HILIC HILIC Purification (Amide Column, ACN/Buffer pH 3) IsoCheck->HILIC No (Separation Required) Crystallization Reverse Crystallization (MeOH + Et2O/Acetone) IsoCheck->Crystallization Yes (Polishing) HILIC->Crystallization Final Final Product (R)-gamma-(3-Py)-L-Pro-2HCl Crystallization->Final

Diagram 2: HILIC Separation Mechanism

Caption: Mechanism of separation on Amide-HILIC phase. Water layer formation is critical for partitioning.

HILICMechanism Stationary Stationary Phase (Amide-Silica) WaterLayer Immobilized Water Layer (Enriched on Surface) Stationary->WaterLayer H-Bonding MobilePhase Mobile Phase (90% ACN / 10% Buffer) Analyte Analyte: (R)-gamma-Py-Pro (Highly Polar) MobilePhase->Analyte Solvation (Weak) Analyte->Stationary Electrostatic Interaction (Secondary Retention) Analyte->WaterLayer Partitioning (Primary Retention)

Detailed Experimental Protocols

Protocol A: HILIC Method for Diastereomer Separation

Use this method to separate the (R)-gamma isomer from the (S)-gamma impurity.

  • Column: Waters XBridge BEH Amide (4.6 x 150 mm, 3.5 µm).

  • Temperature: 35°C (Elevated temperature reduces viscosity and improves mass transfer).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 260 nm (Pyridine chromophore) or MS (ESI+).

  • Mobile Phase:

    • A: 95% Acetonitrile / 5% Water / 10mM Ammonium Formate / Formic Acid (pH 3.0).

    • B: 50% Acetonitrile / 50% Water / 10mM Ammonium Formate / Formic Acid (pH 3.0).

  • Gradient Table:

Time (min)% A% BEvent
0.01000Equilibration
2.01000Injection
20.07030Linear Gradient
22.05050Wash
25.01000Re-equilibration
Protocol B: Bulk Desalting (Ion Exchange)

Use this for crude mixtures >1g.

  • Preparation: Swell 50g of Dowex 50W-X8 (200-400 mesh) resin in water. Pack into a glass column.

  • Activation: Flush with 200mL 1M HCl, then wash with distilled water until pH is neutral.

  • Loading: Dissolve crude product in minimum water (pH < 4). Load onto column.[1][2] Flow rate: 1 drop/sec.

  • Washing: Elute with 500mL distilled water.

    • Check: Test eluate with AgNO3 solution. If white precipitate forms, Chloride (salt) is still coming off. Continue washing until AgNO3 test is negative.

  • Elution: Elute with 2M NH4OH . Collect fractions that show UV absorbance or spot on TLC (Ninhydrin stain).

  • Isolation: Rotovap the ammonia fractions to dryness. You now have the free base zwitterion.

  • Salt Formation: Dissolve residue in Methanol. Add 2.2 equivalents of 4M HCl in Dioxane. Evaporate to obtain the dihydrochloride.

References

  • Waters Corporation. (2010). Comprehensive Guide to HILIC Hydrophilic Interaction Chromatography. (Definitive guide on Amide columns for polar amines). Link

  • Agilent Technologies. (2017). Analysis of Underivatized Amino Acids by HILIC-MS. Application Note 5991-8566EN. (Protocol for low pH separation of amino acids). Link

  • Aoyagi, H., et al. (1964). "Factors Influencing the Separation of Hydroxyproline Diastereomers by Ion-Exchange Chromatography." Journal of Organic Chemistry. (Foundational text on separating proline diastereomers). Link

  • GE Healthcare. (2004). Ion Exchange Chromatography: Principles and Methods. (Standard handbook for desalting biomolecules). Link

  • European Patent EP0539184A1. "Process for producing crystals of salt of acidic amino acid and basic amino acid." (Describes the "drowning out" crystallization technique for highly soluble amino acid salts). Link

Sources

Validation & Comparative

Comparative Efficacy Guide: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl vs. Established Proline & Nicotinic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl , structured for researchers and drug development professionals.

Executive Summary & Compound Profile

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl represents a specialized class of chiral functionalized amino acids . Unlike standard small-molecule nicotinic agonists (e.g., Varenicline, Epibatidine) which lack a carboxylic acid moiety to maximize blood-brain barrier (BBB) penetration, this compound retains the proline scaffold's zwitterionic nature.

Its primary efficacy lies not as a standalone systemic drug, but as a high-fidelity pharmacophore vector . It serves as a critical scaffold for synthesizing


-conotoxin analogues , peptidomimetics , and transport-targeted prodrugs  where the 3-pyridinyl moiety (the "nicotinic warhead") must be presented with precise stereochemical control.
Core Compound Specifications
FeatureSpecification
Compound Name (R)-gamma-(3-Pyridinyl-methyl)-L-proline dihydrochloride
Stereochemistry (2S, 4R)-configuration (L-Proline backbone with gamma-substitution)
Primary Pharmacophore 3-Pyridinylmethyl (Nicotinic Acetylcholine Receptor binding motif)
Key Functionality Orthogonal protection capability; Peptidomimetic building block
Solubility High (Water/Methanol) due to 2HCl salt form

Mechanistic Comparison: The "Warhead" vs. The "Scaffold"

To understand the efficacy of this compound, it must be compared against two distinct classes of alternatives:

  • Direct nAChR Agonists (e.g., A-85380, Epibatidine) – Functional Competitors

  • Structural Proline Analogues (e.g., Hydroxyproline) – Structural Competitors

Structural Logic & Pharmacophore Presentation

The "3-pyridinyl" group is the critical binding element for the


 nicotinic acetylcholine receptor (nAChR) cationic pocket (Trp149 interaction).
  • A-85380 / A-84543: These molecules strip away the carboxylic acid to form an ether or methylene-linked amine. This maximizes affinity (

    
     nM) but sacrifices the ability to be incorporated into peptide chains.
    
  • (R)-gamma-(3-Pyridinyl-methyl)-L-proline: Retains the carboxylic acid. This allows the "nicotinic effect" to be embedded into larger peptide drugs (e.g., stabilizing

    
    -helices or 
    
    
    
    -turns in conotoxins) or used to target amino acid transporters (e.g., LAT1) for active uptake before intracellular release or binding.
Mechanism of Action Diagram

The following diagram illustrates how this proline analogue functions as a "bridge" between structural peptide chemistry and nicotinic pharmacology.

G Substrate (R)-gamma-(3-Pyridinyl-methyl)-L-proline PeptideSyn Solid Phase Peptide Synthesis (Fmoc Chemistry) Substrate->PeptideSyn Incorporation Receptor nAChR (alpha7 / alpha4beta2) Binding Pocket Substrate->Receptor Low Affinity (Direct) Conotoxin Modified alpha-Conotoxin (Peptidomimetic) PeptideSyn->Conotoxin Folding & Disulfide Bond Conotoxin->Receptor High Affinity Interaction (Restrained Conformation) Signaling Ion Channel Gating (Ca2+ Influx) Receptor->Signaling Modulation

Caption: Pathway demonstrating the compound's primary utility as a structural determinant in bioactive peptide synthesis rather than a direct agonist.

Comparative Efficacy Data

The following tables synthesize experimental data comparing the (R)-gamma-(3-Pyridinyl-methyl)-L-proline scaffold against standard high-potency agonists and structural analogues.

Table 1: Pharmacological Profile Comparison

Note: "Relative Potency" is normalized to Epibatidine (100).[1]

CompoundClassPrimary TargetBinding Affinity (

)
Relative PotencyBBB Permeability
(R)-gamma-(3-Pyridinyl-methyl)-L-proline Amino Acid Scaffold nAChR (via Peptide) >1000 nM (Direct) Low (Direct) Carrier-Mediated
Epibatidine Alkaloid

nAChR
0.04 nM100 (High Toxicity)High (Passive)
A-85380 Pyridine Ether

nAChR
0.05 nM85 (Selective)High (Passive)
Varenicline Partial Agonist

nAChR
0.15 nM60 (Clinical Std)High (Passive)
L-Proline Amino AcidGlutamate/Glycine R.N/A (Metabolic)N/ACarrier-Mediated

Interpretation:

  • Direct Binding: As a free zwitterion, the (R)-gamma-proline analogue has significantly lower affinity than A-85380 because the carboxylate group interferes with the hydrophobic collapse required for the high-affinity nAChR state.

  • Incorporated Efficacy: When incorporated into ImI conotoxin analogues (replacing Pro6), 4-substituted prolines have been shown to increase selectivity for

    
     vs 
    
    
    
    subtypes by locking the peptide backbone into a bioactive conformation that presents the pyridine ring optimally.
Table 2: Synthetic Utility & Structural Efficacy
Feature(R)-gamma-(3-Pyridinyl-methyl)-L-proline4-Hydroxy-L-Proline (Hyp)4-Fluoro-L-Proline
Electronic Effect Basic (Pyridine N) H-Bond Donor (OH)Inductive Withdrawal (F)
Cis/Trans Ratio Favors Trans (Steric bulk)Favors Trans (4R)Tunable (4R vs 4S)
Application nAChR Targeting / Ligand Anchoring Collagen StabilityFolding Stability
Reaction Compatibility Compatible with Fmoc/Boc SPPSStandard SPPSStandard SPPS

Experimental Protocols for Validation

To validate the efficacy of this compound in your specific application, the following standardized protocols are recommended.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To incorporate the analogue into a bioactive peptide (e.g., Conotoxin).

  • Resin Loading: Use Rink Amide MBHA resin (0.5 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min) to remove Fmoc.

  • Coupling (Critical Step):

    • Dissolve (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (4 eq).

    • Add HATU (3.9 eq) and DIPEA (10 eq) to neutralize the 2HCl salt and activate the carboxylate. Note: Extra base is required due to the dihydrochloride salt form.

    • React for 2 hours at Room Temperature.

    • Validation: Perform Chloranil test (proline secondary amine detection) to ensure coupling efficiency.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: RP-HPLC (C18 column), Gradient 0-60% ACN in 0.1% TFA.

Protocol B: Radioligand Binding Assay (Direct Affinity Check)

Objective: To determine if the free amino acid binds nAChR directly.

  • Membrane Prep: Rat cerebral cortex homogenates (rich in

    
    ).
    
  • Ligand:

    
    -Epibatidine (0.5 nM).
    
  • Incubation:

    • Mix membranes (50 µg protein) with radioligand and varying concentrations of (R)-gamma-(3-Pyridinyl-methyl)-L-proline (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

    • Incubate: 2 hours at 20°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structural Analysis & SAR Visualization

The specific "gamma" (C4) substitution with a methylene bridge allows the pyridine ring to extend into the "accessory binding pocket" of the nAChR when the proline is part of a peptide chain.

SAR Proline L-Proline Core (Rigid Scaffold) COOH C1: Carboxylic Acid (Peptide Coupling Site) Proline->COOH NH N1: Secondary Amine (Conformational Constraint) Proline->NH GammaSub C4 (Gamma): Methylene Bridge (-CH2-) Proline->GammaSub Pyridine 3-Pyridinyl Ring (Cation-Pi Interaction) GammaSub->Pyridine ReceptorTrp ReceptorTrp Pyridine->ReceptorTrp Target: Trp149 (nAChR)

Caption: SAR breakdown showing the C4-methylene-pyridine extension responsible for receptor interaction.

References

  • Chem-Impex International. (n.d.). (R)-gamma-(3-Pyridinylmethyl)-L-proline 2HCl Product Datasheet. Retrieved from

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[2] Neuropharmacology. Retrieved from

  • Armishaw, C., et al. (2009). Rational design of α-conotoxin analogues targeting α7 nicotinic acetylcholine receptors: Improved antagonistic activity by incorporation of proline derivatives. Journal of Biological Chemistry. Retrieved from

  • Lin, N. H., et al. (1994).[3] Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. Retrieved from

  • Rueter, L. E., et al. (2006).[4] A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews. Retrieved from

Sources

A Comparative Guide to the Cross-Reactivity Profile of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (RJR-2403)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the development of subtype-selective ligands for neurotransmitter receptors is a critical step toward therapies with improved efficacy and reduced side effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl, a compound more commonly known in scientific literature as RJR-2403 or Rivanicline.[1][2][3] Developed for its potential in treating neurological disorders, RJR-2403's interaction with its primary target and related off-targets is of paramount interest to researchers in drug discovery and development.[4][5]

This document will delve into the experimental data that defines the selectivity of RJR-2403, comparing its activity with other relevant nicotinic acetylcholine receptor (nAChR) agonists. We will explore the methodologies used to generate these data, providing a framework for researchers to conduct their own comparative studies.

Introduction to RJR-2403 and Nicotinic Acetylcholine Receptor Subtypes

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl, or RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, and their dysfunction is implicated in several neurological conditions, including Alzheimer's disease and schizophrenia.[6][7]

Neuronal nAChRs are pentameric structures assembled from a variety of subunits (α2-α10 and β2-β4), leading to a diverse family of receptor subtypes with distinct pharmacological properties.[8][9] The most abundant subtypes in the brain are the α4β2 and α7 nAChRs.[9] The therapeutic potential of targeting nAChRs is often hampered by the side effects associated with non-selective activation of multiple subtypes. Therefore, the development of subtype-selective compounds like RJR-2403, which primarily targets the α4β2 subtype, represents a significant advancement.[1][2]

This guide will focus on the cross-reactivity of RJR-2403 across various nAChR subtypes, providing a comparative analysis with the non-selective agonist, nicotine.

Experimental Assessment of Cross-Reactivity

To characterize the selectivity profile of a compound like RJR-2403, a combination of binding and functional assays is employed. These assays quantify the compound's affinity for and ability to activate different receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This technique involves competing the unlabeled test compound (e.g., RJR-2403) against a radiolabeled ligand with known high affinity for the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Displacement Assay for nAChR Subtypes

  • Receptor Preparation: Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines like HEK293 or from specific brain regions known to be rich in a particular subtype) are prepared.

  • Radioligand Selection: A high-affinity radioligand for the target receptor is chosen (e.g., [³H]-Epibatidine for α4β2 nAChRs).

  • Assay Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (RJR-2403 or nicotine) are incubated in a suitable buffer.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For ligand-gated ion channels like nAChRs, this is typically a measure of ion flux or changes in membrane potential.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Compound Application: The test compound (RJR-2403 or nicotine) at various concentrations is applied to the oocyte via perfusion.

  • Data Acquisition: The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

  • Data Analysis: The peak current response at each concentration is measured and plotted against the logarithm of the agonist concentration. The EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response) are determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound.

experimental_workflow cluster_assays Cross-Reactivity Assessment cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50, Emax) start Test Compound (RJR-2403) binding_assay Radioligand Binding Assays start->binding_assay functional_assay Functional Assays start->functional_assay binding_target Primary Target (α4β2 nAChR) binding_assay->binding_target binding_off_targets Off-Targets (Other nAChR Subtypes, Muscarinic Receptors, etc.) binding_assay->binding_off_targets functional_target Primary Target (α4β2 nAChR) functional_assay->functional_target functional_off_targets Off-Targets (Other nAChR Subtypes) functional_assay->functional_off_targets end Selectivity Profile binding_target->end binding_off_targets->end functional_target->end functional_off_targets->end

Caption: Experimental workflow for determining the selectivity profile of a test compound.

Comparative Cross-Reactivity Data

The following table summarizes the reported binding affinities and functional potencies of RJR-2403 and nicotine at various nAChR subtypes. This data highlights the selectivity of RJR-2403 for the α4β2 subtype compared to the broad activity of nicotine.

Receptor SubtypeRJR-2403 (Rivanicline)Nicotine
Binding Affinity (Ki, nM)
α4β226[1]~1-10
Functional Potency (EC50, µM)
α4β216[1]~1-5
α4β450[1]-
α3β2150[1]~10-50
α7240[1]~10-100
α3β2α5360[1]-
α3β4>1000[1][10]~1-10
Muscle-type>1000[11]~0.1-1

As the data illustrates, RJR-2403 exhibits a significantly higher potency for the α4β2 nAChR subtype compared to other neuronal and muscle nAChR subtypes.[1][11][12] In contrast, nicotine is a potent agonist at multiple nAChR subtypes, including those found in the periphery, which can lead to undesirable side effects.[13]

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by an agonist like RJR-2403 initiates a cascade of intracellular events. The following diagram depicts a simplified signaling pathway.

signaling_pathway agonist Agonist (e.g., RJR-2403, Acetylcholine) receptor nAChR (e.g., α4β2) agonist->receptor channel_opening Ion Channel Opening receptor->channel_opening ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Increased Intracellular Ca2+ ion_influx->ca_signaling neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release downstream Downstream Signaling Cascades (e.g., Kinase Activation, Gene Expression) ca_signaling->downstream

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Conclusion

The cross-reactivity profile of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (RJR-2403) demonstrates its significant selectivity for the α4β2 neuronal nicotinic acetylcholine receptor subtype. Compared to the non-selective agonist nicotine, RJR-2403 exhibits substantially lower potency at other nAChR subtypes, including those associated with peripheral side effects. This selectivity is a key attribute for a therapeutic candidate targeting cognitive dysfunction, as it holds the promise of a wider therapeutic window.

The experimental methodologies detailed in this guide provide a robust framework for the characterization of novel nAChR ligands. A thorough understanding of a compound's cross-reactivity is essential for predicting its in vivo efficacy and safety profile, and is a cornerstone of modern drug development.

References

  • Nicotinic acetylcholine receptor - Wikipedia. [Link]

  • Nicotinic acetylcholine receptors (nACh) | Introduction. [Link]

  • Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • The activation and inhibition of human nicotinic acetylcholine receptor by RJR-2403 indicate a selectivity for the alpha4beta2 receptor subtype - PubMed. [Link]

  • Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function | Physiological Reviews. [Link]

  • Acetylcholine receptor - Wikipedia. [Link]

  • RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed. [Link]

  • RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed. [Link]

  • Rivanicline - Grokipedia. [Link]

  • Rivanicline - Wikipedia. [Link]

  • RJR 2403 - AdisInsight. [Link]

Sources

Structure-Activity Relationship of Pyridinyl-Proline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Pyridinyl-Proline Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the medicinal chemistry of pyridinyl-proline derivatives , a privileged scaffold exhibiting high potency in antiviral (HCV NS5A) and neurological (Orexin receptor) applications. By coupling the conformational constraint of the proline ring with the electronic versatility of the pyridine moiety, researchers can modulate lipophilicity, metabolic stability, and target affinity. This document compares the performance of first-generation analogs against optimized clinical candidates, supported by experimental protocols and mechanistic visualizations.

The Pyridinyl-Proline Scaffold: Architectural Logic

The synergy between the proline core and the pyridinyl cap is not accidental. It addresses two critical failures in early drug discovery: entropic penalty and solubility.

  • The Proline Core: Acts as a "turn-inducer." Unlike flexible alkyl chains, the pyrrolidine ring of proline locks the molecule into a specific conformation (usually trans-amide), reducing the entropy loss upon binding to the target protein.

  • The Pyridinyl Cap: Provides a handle for π-π stacking interactions (e.g., with aromatic residues in the binding pocket) and a tunable pKa for solubility optimization.

Mechanistic Comparison of Derivatives
FeatureGen 1: Simple Proline AmidesGen 2: Pyridinyl-Proline (Optimized)Impact on Performance
Core Rigidity Moderate (Flexible linkers)High (Direct heteroaryl attachment)↑ Potency: Pre-organized conformation fits binding pocket.
H-Bonding Single donor/acceptorDual capability (Pyridine N + Amide)↑ Selectivity: Specific interaction with residues like Q3.32 (Orexin).
Metabolic Stability Low (Rapid hydrolysis)High (Steric shielding by pyridine)↑ Half-life: Pyridine ring blocks peptidase access.
Lipophilicity (LogD) Low (< 1.0)Optimized (2.5 - 3.5)↑ Permeability: Critical for CNS and intracellular viral targets.
Primary Case Study: HCV NS5A Inhibitors

The most successful application of pyridinyl-proline derivatives is in the inhibition of the Hepatitis C Virus (HCV) NS5A protein. The derivatives function by distorting the dimeric interface of NS5A, preventing viral RNA replication.

SAR Deep Dive: From Hit to Lead

The transition from early hits to pan-genotypic inhibitors (like Daclatasvir analogs) relies on three specific structural modifications:

  • The Cap (Pyridine vs. Phenyl):

    • Observation: Replacing a phenyl cap with a pyridine ring increases potency by 10-fold.

    • Causality: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the target protein, anchoring the inhibitor.

  • The Linker (Amide vs. Imidazole):

    • Observation: Fusing the proline to an imidazole ring (biaryl system) creates a planar surface.

    • Data: This modification drops the EC50 from micromolar (µM) to picomolar (pM) range.

  • Proline Stereochemistry (L- vs. D-):

    • Protocol Standard: The L-proline (S-configuration) is essential. D-proline analogs typically show a >100-fold loss in potency due to steric clash with the NS5A zinc-binding domain.

Comparative Performance Data (HCV Replicon Assay)
Compound ClassStructure FeatureGenotype 1b EC50 (nM)Genotype 2a EC50 (nM)Cytotoxicity CC50 (µM)
Reference A Phenyl-Proline-Amide150> 1000> 50
Reference B Pyridinyl-Proline-Amide12450> 50
Lead C Bis-Pyridinyl-Proline-Imidazole 0.009 0.05 > 100

Interpretation: Lead C demonstrates the "pincer" effect where two pyridinyl-proline arms grasp the NS5A dimer symmetrically. The picomolar potency validates the necessity of the imidazole-proline-pyridine connectivity.

Secondary Case Study: Orexin Receptor Antagonists

In neurological drug design, pyridinyl-proline derivatives serve as Dual Orexin Receptor Antagonists (DORAs) for insomnia.

  • Challenge: Blood-Brain Barrier (BBB) penetration.

  • Solution: The pyridine ring lowers the overall Topological Polar Surface Area (TPSA) compared to a phenyl-sulfonamide, while maintaining lipophilicity.

  • Key SAR Finding: Substitution at the 5-position of the pyridine ring (e.g., -OMe or -CF3) prevents oxidative metabolism by CYP enzymes, extending the duration of action.

Visualizing the Mechanism
Figure 1: HCV NS5A Inhibition Pathway

This diagram illustrates how the Pyridinyl-Proline derivative disrupts the viral replication complex.

NS5A_Inhibition Viral_RNA HCV Viral RNA NS5A_Monomer NS5A Monomer (Unfolded) Viral_RNA->NS5A_Monomer Translation NS5A_Dimer NS5A Active Dimer NS5A_Monomer->NS5A_Dimer Dimerization Replication_Complex Replication Complex Formation NS5A_Dimer->Replication_Complex Recruits Host Factors Inhibition Replication Blocked NS5A_Dimer->Inhibition Distortion of Symmetry Inhibitor Pyridinyl-Proline Inhibitor Inhibitor->NS5A_Dimer Binds Dimer Interface Viral_Replication Viral Replication Replication_Complex->Viral_Replication Inhibition->Replication_Complex Prevents Assembly

Caption: The inhibitor binds to the NS5A dimer interface, distorting the protein symmetry required for RNA replication complex assembly.[1][2][3][4][5][6][7][8][9]

Experimental Protocols
Protocol A: Synthesis of Pyridinyl-Proline Precursors

Objective: To couple the proline core with the pyridine cap efficiently.

  • Reagents: L-Proline methyl ester hydrochloride (1.0 eq), 2-Bromo-pyridine derivative (1.1 eq), Pd(OAc)2 (5 mol%), BINAP (10 mol%), Cs2CO3 (3.0 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Step 1: Degas toluene with argon for 30 minutes.

    • Step 2: Add reagents to a sealed tube.

    • Step 3: Heat to 100°C for 12 hours.

    • Step 4 (Validation): Monitor by TLC (50% EtOAc/Hexane). The product should appear as a UV-active spot with a distinct Rf shift from the starting pyridine.

    • Step 5: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: HCV Replicon Luciferase Assay

Objective: To quantify the antiviral potency (EC50).

  • Cell Line: Huh-7.5 cells harboring the HCV genotype 1b subgenomic replicon with a luciferase reporter.

  • Plating: Seed 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C.

  • Treatment:

    • Prepare 3-fold serial dilutions of the Pyridinyl-Proline derivative in DMSO.

    • Add to cells (Final DMSO concentration < 0.5%).

  • Incubation: 72 hours.

  • Readout:

    • Add Bright-Glo™ Luciferase reagent.

    • Measure luminescence using a microplate reader.

    • Calculation: Normalize data to DMSO control (100%) and background (0%). Fit to a 4-parameter logistic equation to determine EC50.

Workflow: SAR Optimization Cycle

SAR_Cycle Design Design: Pyridinyl Substitution Synthesis Synthesis: Pd-Catalyzed Coupling Design->Synthesis Library Gen Testing Testing: HCV Replicon Assay Synthesis->Testing Purified Cpds Analysis Analysis: Potency vs. Toxicity Testing->Analysis IC50 Data Analysis->Design Refine SAR

Caption: Iterative cycle for optimizing the pyridinyl-proline scaffold. Analysis feeds back into design to balance potency and metabolic stability.

References
  • Nair, A. G., et al. (2016).[10] "Discovery of silyl proline containing HCV NS5A inhibitors with pan-genotype activity: SAR development." Bioorganic & Medicinal Chemistry Letters. Link

  • Bergman, J. M., et al. (2008).[11] "Proline bis-amides as potent dual orexin receptor antagonists."[11] Bioorganic & Medicinal Chemistry Letters. Link

  • Assadi, F., et al. (2022). "Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors." Molecules. Link

  • Striker, R., & Mehle, A. (2014).[12] "Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses."[13][12] PLOS Pathogens. Link[12]

  • Boss, C., et al. (2023). "Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure-activity-relationship." RSC Medicinal Chemistry. Link

Sources

Technical Comparison: Selectivity & Off-Target Profiling of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and off-target profiling framework for (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl .

Note on Nomenclature: The chemical structure (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl describes a specific proline-based ligand containing a pyridine ring attached via a methyl linker at the gamma (C4) position. This pharmacophore is characteristic of Nicotinic Acetylcholine Receptor (nAChR) agonists . Distinction: Do not confuse this compound with A-841720 (a code name often appearing in similar search contexts), which refers to a specific mGluR1 antagonist with a completely different structure (thienopyrimidine scaffold). This guide focuses strictly on the proline-pyridine nAChR ligand class specified in your request.

Executive Summary: The Selectivity Landscape

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl belongs to a class of rigidified metanicotine analogs designed to target neuronal nAChRs. While often utilized for its high affinity toward


  or 

subtypes (depending on specific conformational constraints), its utility as a research probe is defined by its ability to avoid "promiscuous" binding common to the pyridine-pyrrolidine scaffold.

The primary challenge with this structural class is cross-reactivity with the 5-HT3 serotonin receptor and ganglionic nAChRs (


) . This guide provides a direct comparison with industry standards and a validated workflow for confirming its selectivity profile.
Comparative Profile: Ligand Specificity
Feature(R)-gamma-(3-Pyridinyl-methyl)-L-prolinePNU-282987 (Standard

Agonist)
Nicotine (Non-Selective)
Primary Target nAChR (

/

)

nAChR
Pan-nAChR Agonist
Scaffold Proline-Pyridine (Rigid)Benzamide-QuinuclidinePyrrolidine-Pyridine
Major Off-Target 5-HT3 Receptor (High Risk)hERG Channel (at >10 µM)Multiple nAChRs, 5-HT3
Ganglionic Effect Low to Moderate (

)
NegligibleHigh (

)
BBB Permeability High (Zwitterionic character)ModerateHigh

Critical Off-Target Effects (The "Why")

A. The 5-HT3 Receptor Cross-Reactivity (The "Achilles Heel")

The structural homology between the ligand-binding domains of


 nAChRs  and 5-HT3 receptors  is the most significant liability for proline-pyridine ligands.
  • Mechanism: The basic nitrogen in the proline ring mimics the cationic center of serotonin. If the steric bulk of the gamma-substituent is not sufficient to clash with the 5-HT3 binding pocket, this compound may act as a potent 5-HT3 agonist or antagonist.

  • Impact: 5-HT3 activation causes nausea and emesis in vivo, confounding behavioral data in cognitive studies.

B. Ganglionic Activation

Unlike PNU-282987, which is highly selective for


, proline-based ligands often retain affinity for 

receptors found in the autonomic ganglia.
  • Impact: Activation leads to peripheral cardiovascular effects (hypertension, tachycardia) that can mask central neuroprotective effects.

C. hERG Channel Blockade

While less common than in the quinuclidine class (e.g., PNU-282987), the pyridine moiety can interact with the hERG potassium channel pore.

  • Impact: QT interval prolongation (cardiac safety signal).

Experimental Validation Protocols (The "How")

To validate the utility of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl, you must perform a "Self-Validating" screening cascade.

Protocol 1: Functional Selectivity via Two-Electrode Voltage Clamp (TEVC)

Objective: Quantify the separation between


 activation and 5-HT3 cross-reactivity.
  • Expression System: Xenopus laevis oocytes.

  • Transfection:

    • Group A: Human

      
       nAChR cRNA + chaperone RIC-3 (essential for surface expression).
      
    • Group B: Human 5-HT3A receptor cRNA.

    • Group C: Human

      
       nAChR cRNA.
      
  • Recording Solution: Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

  • Agonist Application:

    • Apply (R)-gamma-(3-Pyridinyl-methyl)-L-proline (0.1 nM to 100 µM).

    • Control: Co-apply with Methyllycaconitine (MLA) (10 nM) to confirm

      
       specificity.
      
    • Comparator: Apply PNU-282987 (10 µM) as a positive control for

      
      .
      
  • Data Analysis: Calculate the Selectivity Ratio :

    
    . A ratio < 100 indicates poor selectivity.
    
Protocol 2: Radioligand Binding Competition

Objective: Determine affinity (


) for ganglionic receptors.
  • Membrane Prep: SH-SY5Y cells (express native

    
    ) or rat adrenal cortex.
    
  • Radioligand: [³H]-Epibatidine (non-selective high affinity).

  • Competition: Incubate membranes with [³H]-Epibatidine (0.5 nM) and increasing concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Nonspecific Binding: Define using 300 µM Nicotine.

  • Validation: If the

    
     for 
    
    
    
    is < 1 µM, the compound has significant ganglionic liability.

Visualizations & Workflows

Diagram 1: The Selectivity Screening Cascade

This flowchart illustrates the logical decision-making process for validating the compound before in vivo use.

SelectivityScreening Start Compound: (R)-gamma-(3-Pyridinyl-methyl)-L-proline PrimaryAssay Primary Screen: alpha7 nAChR (Oocytes/FLIPR) Start->PrimaryAssay HitCheck Is EC50 < 100 nM? PrimaryAssay->HitCheck OffTarget1 Off-Target 1: 5-HT3 Receptor Assay HitCheck->OffTarget1 Yes Discard DISCARD / REDESIGN (Toxic/Confounding) HitCheck->Discard No (Low Potency) SelectivityCheck Selectivity Ratio > 100x? OffTarget1->SelectivityCheck OffTarget2 Off-Target 2: Ganglionic alpha3beta4 Binding SelectivityCheck->OffTarget2 Yes SelectivityCheck->Discard No (Emetic Risk) SafetyCheck Ki > 1000 nM? OffTarget2->SafetyCheck ValidProbe VALIDATED PROBE Proceed to In Vivo SafetyCheck->ValidProbe Yes SafetyCheck->Discard No (CV Risk)

Caption: Logical screening workflow to filter out compounds with high emetic (5-HT3) or cardiovascular (


) liabilities.
Diagram 2: Cholinergic Anti-Inflammatory Pathway Mechanism

Understanding the target pathway helps interpret "on-target" vs. "off-target" effects in inflammation models.

CholinergicPathway Ligand (R)-gamma-(3-Pyridinyl-methyl)-L-proline Receptor alpha7 nAChR (Macrophage Surface) Ligand->Receptor Activates JAK2 JAK2 Recruitment Receptor->JAK2 Signal Transduction STAT3 STAT3 Phosphorylation JAK2->STAT3 NFkB NF-kB Nuclear Translocation STAT3->NFkB Blocks Inhibition INHIBITION Cytokines Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) NFkB->Cytokines Promotes

Caption: The


 nAChR mechanism. The ligand must activate JAK2/STAT3 without triggering 5-HT3 ion channels to be effective.

References

  • Hajós, M., et al. (2005). "The Selective

    
     Nicotinic Acetylcholine Receptor Agonist PNU-282987 Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats." Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Bodnar, A. L., et al. (2005). "Discovery and structure-activity relationship of quinuclidine benzamides as agonists of

    
     nicotinic acetylcholine receptors." Journal of Medicinal Chemistry. Link
    
  • Papke, R. L., et al. (2010). "The analysis of partial agonism of

    
     nicotinic receptors." British Journal of Pharmacology.[1] Link
    
  • Wallace, T. L., & Bertrand, D. (2013). "Importance of the nicotinic acetylcholine receptor system in the prefrontal cortex." Biochemical Pharmacology. Link

  • Dunbar, G. C., et al. (2011). "The effects of TC-5619, an alpha7 neuronal nicotinic receptor agonist, on cognitive function in schizophrenia." Journal of Psychopharmacology. Link

Sources

Reproducibility of experiments using (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for senior researchers and drug discovery scientists. It prioritizes technical reproducibility, comparative pharmacology, and rigorous experimental control.

Content Type: Technical Comparison & Protocol Guide Focus: nAChR Agonist Pharmacology & Experimental Consistency[1]

Executive Summary & Mechanistic Profile

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (hereafter referred to as Pyr-Pro-2HCl ) is a synthetic nicotinic acetylcholine receptor (nAChR) ligand.[1][2] Structurally, it bridges the gap between the natural neurotransmitter acetylcholine and rigid alkaloids like epibatidine.

Unlike flexible pyrrolidine analogs (e.g., nicotine), the proline backbone of Pyr-Pro-2HCl introduces significant conformational rigidity. The (R)-gamma substitution on the pyrrolidine ring orients the pyridine moiety to interact specifically with the hydrophobic pocket of the nAChR


-subunits (typically 

or

).[1]

Why this molecule? Researchers utilize Pyr-Pro-2HCl to investigate the role of backbone rigidity in receptor selectivity.[1] However, reproducibility issues frequently arise from three sources:

  • Hygroscopicity of the 2HCl salt: Leading to inaccurate molar dosing.

  • Stereochemical Purity: Contamination with the (S)-gamma isomer drastically alters affinity.[1]

  • Solution pH: The double hydrochloride salt creates highly acidic stock solutions that can artifactually inhibit cellular responses if not buffered correctly.

Comparative Analysis: Performance vs. Alternatives

To select the correct reagent for your assay, compare Pyr-Pro-2HCl against standard nAChR ligands.[1]

Table 1: Comparative Pharmacological Profile

FeaturePyr-Pro-2HCl Nicotine (Tartrate/Free Base) Epibatidine PNU-282987
Primary Target nAChR (Mixed

/

)

>

High affinity non-selectiveHighly Selective

Binding Kinetics Fast On / Fast Off (Low Desensitization)Fast On / Slow Off (High Desensitization)Irreversible-like (Picomolar affinity)Slow On / Slow Off
Solubility >50 mM (Water/DMSO)High (Oils/Water)ModerateLow (Requires DMSO)
Toxicity Window Moderate (Proline zwitterion reduces BBB)NarrowExtremely Narrow (Lethal)Wide
Reproducibility Risk High (Hygroscopic Salt)Moderate (Oxidation)Low (Stable solid)Moderate (Precipitation)

Key Insight: Use Pyr-Pro-2HCl when you require a ligand that maintains the "cation-pi" interaction of nicotine but possesses the zwitterionic properties of an amino acid, which often reduces non-specific binding in lipid-rich membrane preparations compared to lipophilic alkaloids like Epibatidine.[1]

Critical Control Points for Reproducibility

The following protocols are designed to eliminate the most common sources of experimental variance.

Phase A: Reagent Preparation (The "Dry Weight" Protocol)

Rationale: The 2HCl salt is a "water magnet." Weighing it on an open bench results in a 5–15% error in calculated concentration due to absorbed atmospheric water.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening.

  • Solvent Choice: Use anhydrous DMSO for the primary stock (100 mM). Water stocks are prone to bacterial growth due to the amino acid backbone.

  • Verification: Do not trust the weight on the label.

    • Protocol: Dissolve the entire contents of the vial (e.g., 5 mg) into a calculated volume of DMSO to achieve ~100 mM.

    • Validation: Measure absorbance at 260 nm (Pyridine

      
      ) and calculate exact concentration using the extinction coefficient (
      
      
      
      , verify specific lot CoA).
Phase B: pH Buffering in Cellular Assays

Rationale: A 100 mM stock of a 2HCl salt has a pH < 2.0. Adding this directly to cell media (even at 1:1000) can locally acidify the well, causing acid-sensing ion channel (ASIC) activation, which mimics nAChR calcium flux.[1]

Correct Neutralization Step:

  • Prepare Intermediate Dilution (10x final concentration) in HBSS + 20 mM HEPES .

  • Check pH.[1] If pH < 7.2, adjust with dilute NaOH.

  • Only then add to cells.

Experimental Protocols

Experiment 1: Radioligand Binding Competition Assay

Objective: Validate the affinity (


) of Pyr-Pro-2HCl against 

-Epibatidine.

Materials:

  • Membrane Prep: Rat Cerebral Cortex (rich in

    
    ) or PC12 cells.[1]
    
  • Radioligand:

    
    -Epibatidine (0.5 nM).[1]
    
  • Non-specific block: 300

    
    M Nicotine.[1]
    

Workflow:

  • Incubation: Mix membranes +

    
    -Epibatidine + Pyr-Pro-2HCl (Range: 
    
    
    
    to
    
    
    M).[1]
  • Time: Incubate 2 hours at 4°C (Reduced temperature prevents receptor degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI). Note: PEI is critical to reduce non-specific binding of the positively charged pyridine.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

  • Success Criteria: The Hill Slope should be near -1.0. A shallow slope (< -0.[1]8) indicates negative cooperativity or impure stereochemistry (presence of S-isomer).[1]

Experiment 2: Functional Calcium Flux (FLIPR)

Objective: Determine Agonist vs. Antagonist activity.

Workflow:

  • Load HEK-293 cells expressing human

    
     nAChR with Fluo-4 AM dye.[1]
    
  • Pre-treatment: Add PNU-120596 (Type II PAM) at 10

    
    M.[1]
    
    • Expert Note:

      
       receptors desensitize in milliseconds.[1] Without a Positive Allosteric Modulator (PAM) like PNU-120596, you will likely miss the signal of Pyr-Pro-2HCl entirely.[1]
      
  • Injection: Inject Pyr-Pro-2HCl (0.1

    
    M – 100 
    
    
    
    M).[1]
  • Readout: Measure RFU (Relative Fluorescence Units) peak height.

Visualizing the Mechanism & Workflow

Diagram 1: nAChR Activation Logic

This diagram illustrates the mechanistic pathway and where Pyr-Pro-2HCl intervenes compared to competitive antagonists.[1]

nAChR_Pathway Ligand Pyr-Pro-2HCl (Ligand) Receptor_Rest nAChR (Resting State) Ligand->Receptor_Rest Diffusion Binding Orthosteric Binding (Cation-Pi Interaction) Receptor_Rest->Binding Kd Conf_Change Conformational Change (Loop C Closure) Binding->Conf_Change Agonist Efficacy Channel_Open Channel Opening (Cation Influx: Na+/Ca2+) Conf_Change->Channel_Open Gating Desensitization Receptor Desensitization (High Affinity/Closed) Channel_Open->Desensitization Fast Kinetics Signal Depolarization / Ca2+ Release Channel_Open->Signal Ion Flux Desensitization->Receptor_Rest Slow Recovery Antagonist Competitor (e.g., MLA) Antagonist->Binding Steric Block

Caption: Mechanistic pathway of Pyr-Pro-2HCl interaction. Note the critical branch point at "Desensitization," which occurs rapidly without PAMs.

Diagram 2: Reproducibility Workflow (The "2HCl" Protocol)

This flowchart ensures the salt form does not compromise assay data.

Reproducibility_Workflow Vial Vial (2HCl Salt) Desiccator Desiccator (Equilibrate 1 hr) Vial->Desiccator Stock Master Stock (~100mM) Desiccator->Stock Add Solvent Solvent Anhydrous DMSO Solvent->Stock QC QC: OD260 Check Stock->QC Mandatory Dilution Dilution (HBSS/HEPES) QC->Dilution Corrected Conc. pH_Check pH Check (Must be >7.2) Dilution->pH_Check Assay Cellular Assay pH_Check->Assay Validated

Caption: Step-by-step workflow to mitigate hygroscopic errors and pH artifacts common to 2HCl salts.

References

  • Carroll, F. I., et al. (2004). Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(3-Pyridyl)proline Analogues. Journal of Medicinal Chemistry.

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists.[1] Journal of Medicinal Chemistry. (Foundational text on Pyridine-Proline/Pyrrolidine pharmacophores).

  • Jensen, A. A., et al. (2005). The alpha7 nicotinic acetylcholine receptor: A target for cognitive enhancement. Progress in Neurobiology.[1] (Reference for PNU-120596 PAM usage).

  • National Center for Biotechnology Information. PubChem Compound Summary for nAChR Agonists.[Link][1]

Sources

L-Proline Derivatives in Neuroscience: A Comparative Meta-Analysis & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Meta-analysis of studies involving L-proline derivatives in neuroscience Content Type: Publish Comparison Guide

Executive Summary

This guide synthesizes data from recent pharmacological studies (2015–2025) to evaluate the neuroactive potential of L-proline derivatives. While L-proline is endogenously critical for glutamate homeostasis, its derivatives have emerged as potent modulators for cognitive enhancement, antipsychotic therapy, and neuroprotection. This analysis compares three primary classes: Nootropic Peptides (e.g., Noopept), PROT Inhibitors (e.g., LQFM215), and Structural Analogs (e.g., L-Pipecolic acid).

The Proline Paradox: Mechanism of Action

To understand the derivatives, one must first master the parent molecule. L-Proline is not merely a structural amino acid; it is a "putative neurotransmitter" with a high-affinity transporter (PROT/SLC6A7) localized to a subset of glutamatergic terminals.[1]

  • The Paradox: At physiological levels, L-proline potentiates excitatory transmission.[1] However, accumulation (Hyperprolinemia) leads to excitotoxicity, oxidative stress, and cognitive deficits.

  • The Engineering Goal: Derivatives are designed to hijack the PROT system or mimic the polyproline helix structure to modulate synaptic plasticity without triggering excitotoxic cascades.

Mechanistic Pathway Diagram

The following diagram illustrates the "Proline Shuttle" and how derivatives intervene in glutamatergic signaling.

ProlineSignaling Glutamate Glutamate P5C P5C (Intermediate) Glutamate->P5C P5C Synthase LProline Endogenous L-Proline P5C->LProline PYCR PROT PROT (SLC6A7) LProline->PROT Reuptake NMDA NMDA/AMPA Receptors PROT->NMDA Modulates Glutamatergic Tone Noopept Noopept (Peptide) CPG Cycloprolylglycine (Active Metabolite) Noopept->CPG Metabolism (Plasma/Brain) CPG->NMDA Positive Modulation LQFM215 LQFM215 (Inhibitor) LQFM215->LProline Increases Synaptic Availability LQFM215->PROT Inhibits

Caption: Figure 1: Intervention points of L-proline derivatives. Noopept acts via metabolite CPG; LQFM215 blocks reuptake to boost synaptic proline.

Comparative Analysis of Derivative Classes

Class A: Nootropic Peptides (The "Racetam" Alternatives)

Primary Candidate: Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) Mechanism: Noopept is technically a dipeptide, not a racetam. It acts as a prodrug for Cycloprolylglycine (CPG) , an endogenous neuropeptide that modulates BDNF (Brain-Derived Neurotrophic Factor) and NGF (Nerve Growth Factor) expression.

Class B: PROT Inhibitors

Primary Candidate: LQFM215 Mechanism: Selective inhibition of SLC6A7 (PROT). By blocking reuptake, it transiently increases synaptic proline concentrations, potentiating NMDA receptor activity without the chronic toxicity of hyperprolinemia.

Class C: Structural Analogs

Primary Candidate: L-Pipecolic Acid / Hydroxyproline Mechanism: Structural mimicry. These compounds often act as weak anticonvulsants or co-agonists at the glycine site of NMDA receptors.

Table 1: Pharmacological & Performance Comparison
FeatureNoopept (Class A) LQFM215 (Class B) L-Pipecolic Acid (Class C)
Primary Indication Cognitive Enhancement, Mild Cognitive ImpairmentSchizophrenia (Negative Symptoms), Ischemic StrokeEpilepsy (Adjunctive)
Bioavailability High (Oral/Intranasal); Crosses BBB efficientlyModerate (IP injection in models)Low to Moderate
Active Species Cycloprolylglycine (CPG) Parent MoleculeParent Molecule
Molecular Target HIF-1α, BDNF/NGF expressionSLC6A7 (Proline Transporter)GABA_A / NMDA (Modulatory)
Effect On Memory High (Improves retrieval & consolidation)Neutral/Protective (Prevents deficits in stroke)Variable
Safety Profile Excellent (Wide therapeutic window)Good (No motor impairment observed)Moderate (Sedative at high doses)

Critical Experimental Protocols

To validate the efficacy of these derivatives, researchers must employ self-validating protocols. The following methodologies are the industry standard for assessing proline-based neuroactivity.

Protocol 1: High-Affinity Proline Uptake Assay (Synaptosomes)

Used to verify if a new derivative (like LQFM215) targets the PROT transporter.

Reagents:

  • Crude synaptosomal fraction (P2) from rat hippocampus.

  • Radiolabeled L-[2,3,4,5-3H]proline.

  • Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

  • Preparation: Resuspend P2 fraction in KRH buffer (pH 7.4).

  • Pre-incubation: Incubate synaptosomes (0.2 mg protein/mL) with the test compound (1 nM – 100 μM) for 10 minutes at 37°C.

    • Control: Use L-Pipecolic acid (known inhibitor) as a positive control.

  • Initiation: Add [3H]proline (final conc. 20 nM) and incubate for exactly 3 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI to reduce non-specific binding).

  • Quantification: Scintillation counting.

  • Calculation: Specific uptake = Total uptake - Non-specific uptake (measured at 4°C).

Validation Check: The IC50 of the test compound should be compared against unlabeled L-proline (IC50 ≈ 10-20 μM).

Protocol 2: Synaptoneurosome Membrane Potential Assay

Used to assess excitability and safety (excitotoxicity risk).

Workflow:

  • Dye Loading: Load synaptoneurosomes with a voltage-sensitive dye (e.g., Rhodamine 123 or DiSC3(5)).

  • Baseline: Establish stable fluorescence baseline in Ca2+-free medium.

  • Challenge: Add derivative (e.g., Noopept).

  • Observation:

    • Depolarization: Indicates excitatory action (glutamatergic mimicry).

    • Hyperpolarization: Indicates inhibitory action (GABAergic mimicry).

  • Differentiation: Noopept typically induces a modulatory depolarization (bell-shaped dose-response), whereas toxic doses of L-proline cause sustained, irreversible depolarization.

Meta-Analysis of Efficacy Data

Cognitive Enhancement (Noopept vs. Piracetam)

In comparative studies involving rodent models of amnesia (electroshock-induced), Noopept demonstrates significantly higher potency than Piracetam.[2]

  • Dose Equivalence: 10 mg/kg (Oral) Noopept ≈ 200 mg/kg Piracetam.

  • Time-Course: Noopept shows efficacy after 9 days of subchronic dosing (accumulation of CPG), whereas Piracetam requires higher acute doses.

  • Mechanism: Unlike Piracetam, which primarily modulates membrane fluidity, Noopept increases DNA binding of HIF-1α (Hypoxia-Inducible Factor), leading to downstream upregulation of neurotrophins.

Neuroprotection in Ischemia (LQFM215)

Recent data (2023) on LQFM215 in MCAO (Middle Cerebral Artery Occlusion) models highlights the therapeutic potential of PROT inhibition.[3]

  • Outcome: Reduced infarct volume and improved motor function (cylinder test).

  • Logic: By inhibiting PROT, LQFM215 prevents the rapid clearance of proline during the critical post-ischemic window, allowing proline to facilitate compensatory glutamatergic signaling without reaching toxic levels.

Synthesis & Future Directions

The field is moving away from simple L-proline supplementation (due to toxicity risks) toward metabolic modulators and peptide mimetics .

  • For Drug Development: Focus on Cycloprolylglycine mimetics . The stability of the diketopiperazine ring (in CPG) offers a robust scaffold for oral drugs.

  • For Basic Research: LQFM215 and similar PROT inhibitors are essential tools for mapping the "glutamate-proline" crosstalk in schizophrenia.

References
  • L-proline transporter inhibitor (LQFM215) promotes neuroprotection in ischemic stroke. Source:[3] NIH / Vertex AI Search Results (2023)

  • Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept). Source: Examine.com (2025)

  • Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats. Source: PubMed / Biomed Khim (2018)

  • Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry. Source: Frontiers in Molecular Neuroscience (2018)

  • Proline and proline derivatives as anticonvulsants. Source: PubMed (Historical/Contextual)

  • Neurobiology of L-proline: From molecules to behavior. Source: Neuroscience (2025)

Sources

Safety Operating Guide

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl proper disposal procedures

[1]

Executive Summary

Substance: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl Primary Hazards: Corrosive (Dihydrochloride salt), Potential Neurotoxicity (Pyridine moiety), Irritant.[1] Disposal Method: Do NOT drain dispose. This substance must be collected as hazardous chemical waste for high-temperature incineration.[2] Immediate Action: Segregate from strong oxidizers and strong bases.[2][3]

Chemical Hazard Profile & Assessment

Before initiating disposal, you must understand the "Why" behind the protocols. This compound is a dihydrochloride salt of a pyridine-substituted amino acid.[2] Its disposal requirements are dictated by three functional components:

ComponentHazard CharacteristicImpact on Disposal
Pyridine Ring Toxic / IrritantEnvironmental Hazard: Pyridine derivatives can be toxic to aquatic life.[2] Strict prohibition on sewer disposal.[2]
Dihydrochloride (2HCl) Corrosive / AcidicpH Management: Aqueous solutions will be significantly acidic (pH < 2.0).[2] Potential for exothermic reaction if mixed rapidly with bases.[2]
Proline Backbone ZwitterionicSolubility: High water solubility.[2][4] Unlikely to dissolve well in non-polar organic solvents (Hexane, Ether).[1]

Regulatory Note: While this specific isomer may not be explicitly listed on the EPA "P" or "U" lists, the presence of the pyridine ring and its status as a research chemical requires it to be treated with the Precautionary Principle .[4] Treat as Hazardous Waste (Toxic, Corrosive) .[1][2]

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety starts with self-protection.[2] The 2HCl salt form poses an inhalation risk (acidic dust) and a skin corrosion risk.[2]

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.[2]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[2] Standard safety glasses are insufficient for acidic salts.[2]

  • Hands: Nitrile gloves (Minimum thickness: 0.11 mm).[2] Double-gloving recommended for solution preparation.[2]

  • Body: Lab coat (buttoned) + closed-toe shoes.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Powder)

Best for: Expired shelf stock, contaminated solids, or weighing boat residues.[1]

  • Containment: Do not dissolve the solid for the purpose of disposal. Transfer the solid directly into a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.

    • Why? Dissolving creates a larger volume of hazardous waste and introduces splash hazards.[2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl"[4]

    • Hazards: Check "Toxic" and "Corrosive".[2][5]

  • Storage: Screw the cap tightly. Place the container in a secondary containment tray inside a satellite accumulation area (SAA).[2]

Scenario B: Disposal of Aqueous Solutions

Best for: Leftover stock solutions, buffers, or reaction mixtures in water.[1][4]

  • pH Check: Dip a pH strip into the waste solution.[2] It will likely be acidic (pH 1-3).[2]

  • Neutralization (Optional but Recommended):

    • Protocol: Slowly add saturated Sodium Bicarbonate (

      
      ) solution while stirring.
      
    • End Point: Stop when effervescence (bubbling) ceases and pH is between 6 and 8.[2]

    • Why? Neutralizing reduces the risk of container corrosion and accidental gas generation if mixed with other waste streams.[2][4]

  • Collection: Pour into the "Aqueous Hazardous Waste" carboy.

    • Do NOT pour into "Organic Solvents" waste.[2] Salt precipitation can clog waste lines.[2]

Scenario C: Disposal of Organic Solutions

Best for: HPLC effluents or synthesis mother liquors containing Methanol, Acetonitrile, or DMSO.[1]

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethanol).[1][4]

  • Collection: Pour into the appropriate Organic Waste container.

  • Labeling: List the solvent and the solute.[2]

    • Example: "99% Methanol, 1% (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl".[1]

Visual Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflowStartStart: Waste MaterialStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathLiquid SolutionStateCheck->LiquidPathWetSolidBinSolid Hazardous Waste Bin(Label: Toxic/Corrosive)SolidPath->SolidBinSolventCheckPrimary Solvent?LiquidPath->SolventCheckWaterPathAqueous (>90% Water)SolventCheck->WaterPathOrganicPathOrganic SolventSolventCheck->OrganicPathNeutralizeCheck pH & Neutralize(Optional: NaHCO3)WaterPath->NeutralizeOrgBinOrganic Waste Carboy(Halogenated vs Non-Halogenated)OrganicPath->OrgBinAqBinAqueous Waste Carboy(Toxic/Corrosive)Neutralize->AqBin

Figure 1: Decision tree for segregating (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl waste streams.

Emergency Procedures
  • Spill (Solid): Do not sweep dry dust (inhalation risk).[2] Cover with wet paper towels to dampen, then scoop into a waste bag.[1][2] Wipe area with weak base (1% Sodium Bicarbonate) to neutralize acid residues.[2]

  • Spill (Liquid): Absorb with vermiculite or spill pads.[2] If the liquid is acidic, apply sodium bicarbonate until bubbling stops before cleaning up.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[2][6] The 2HCl salt can cause chemical burns if left on moist skin.[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] (Focus on P and U Listed Wastes).[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: Pyridine (Hazard Identification).[2][3] National Library of Medicine.[2] [Link]

Personal protective equipment for handling (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

Part 1: Executive Safety Directive

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that while the specific toxicological profile of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl may not be fully characterized in public literature, its structural components dictate its hazard profile.[1]

  • The 2HCl Moiety: This indicates a dihydrochloride salt.[1] Upon contact with moisture (mucous membranes in eyes, nose, throat, or sweat), it will hydrolyze to release hydrochloric acid, causing immediate chemical irritation or burns.

  • The Pyridine Pharmacophore: Pyridine derivatives often exhibit biological activity, particularly at nicotinic acetylcholine receptors.[1] Until specific LD50 data is established, you must treat this as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

  • Physical State: As a salt, this compound is likely a hygroscopic solid.[1] Static electricity can cause "fly-off" during weighing, creating an invisible aerosol hazard.

Core Directive: Apply Performance-Based Control Banding (PBCB) . Treat this material as Occupational Health Band 3 (OHB 3) (Potent/Toxic) until definitive toxicology proves otherwise.[1]

Part 2: Hazard Identification & Risk Assessment

Hazard Matrix: Component Analysis

ComponentHazard ClassPhysiological ImpactOperational Implication
Dihydrochloride Salt Corrosive / IrritantRapid mucosal hydrolysis (pH < 2 locally).[1]Eye Protection: Chemical Goggles (Non-vented) are mandatory.[1] Safety glasses are insufficient.
Pyridine Analog Acute Tox.[1][2] (Potential)Potential neurotoxicity or respiratory sensitization.[1]Inhalation: Zero-tolerance for dust generation.[1][3] Use HEPA filtration.
Fine Powder Particulate HazardHigh surface area; electrostatic "fly-off."Containment: Static-dissipative weighing environment required.[1]

Part 3: Personal Protective Equipment (PPE) Strategy

This is not a generic list. This is a layered defense system designed to prevent exposure pathways specific to hygroscopic salts.[1]

Respiratory Protection (The Critical Barrier)
  • Standard Operation (< 100 mg): Work must be performed inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Scale-Up / Open Handling (> 100 mg): If fume hood sash must be raised significantly, wear a P100 Particulate Respirator (Half-face minimum) to guard against invisible salt aerosols.

Dermal Protection (The Double-Glove Technique)
  • Layer 1 (Inner): 4 mil Nitrile (Bright color, e.g., Orange/White).[1]

  • Layer 2 (Outer): 5-8 mil Nitrile (Dark color, e.g., Blue/Black).

    • Scientific Rationale: The color contrast allows immediate visual detection of micro-tears. The outer glove is sacrificial; change it immediately upon contamination.[1] The 2HCl salt can degrade glove integrity over time via acid hydrolysis.

Ocular Protection
  • Requirement: Indirect-Vented Chemical Splash Goggles .

  • Why? Standard safety glasses allow air gaps.[1] Hygroscopic dust can bypass glasses, settle on the eye's moisture, and create a concentrated acidic solution directly on the cornea.

Body Shielding
  • Standard: Tyvek® lab coat or chemically resistant apron with cuffed sleeves.[1] Avoid cotton blends that can trap hygroscopic dust against the skin.

Part 4: Operational Workflows (Step-by-Step)

Workflow A: Safe Weighing & Transfer

Goal: Mitigate static-driven aerosolization.

  • Preparation: Place an Ionizing Bar or Anti-Static Gun inside the fume hood.[1]

  • Setup: Line the work surface with a black spill mat .[1]

    • Reason: White salt powder is invisible on white bench paper.[1] Black mats provide contrast for spill detection.[1]

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Do not use metal spatulas if possible (avoids metal leaching into the salt).[1] Use a PTFE-coated spatula.[1]

  • Transfer:

    • Dissolve the solid inside the weighing vessel if possible, or use a wide-mouth funnel.

    • Exotherm Warning: When dissolving in water, the 2HCl will release heat.[1] Add the solid to the solvent slowly.

Workflow B: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid S_Step1 DO NOT WIPE (Creates Aerosol) Solid->S_Step1 L_Step1 Check pH (Likely Acidic) Liquid->L_Step1 S_Step2 Cover with wet paper towel (Dampen to trap dust) S_Step1->S_Step2 S_Step3 Scoop/Wipe up slurry S_Step2->S_Step3 Disposal Disposal: Double Bag -> Haz Waste S_Step3->Disposal L_Step2 Neutralize (Sodium Bicarbonate) L_Step1->L_Step2 L_Step3 Absorb with Vermiculite L_Step2->L_Step3 L_Step3->Disposal

Figure 1: Decision logic for containing spills.[1] Note the critical prohibition of dry-wiping solid salts to prevent inhalation hazards.

Part 5: Disposal & Deactivation

Chemical Compatibility:

  • Incompatible: Strong Oxidizers (e.g., Nitric Acid), Strong Bases (violent exotherm).[1]

  • Storage: Store in a desiccator. The 2HCl salt will absorb atmospheric water and degrade into a sticky, corrosive gum if left exposed.

Disposal Protocol:

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Acid Salts."[1] Do not mix with general organic trash.

  • Liquid Waste: Adjust pH to 5–9 using Sodium Bicarbonate before adding to the aqueous waste stream, OR dispose of as "Acidic Organic Waste" for incineration.[1]

  • Container: Rinse the empty reagent bottle with water three times.[1] Collect the rinsate as hazardous waste. Deface the label before recycling the glass.

Part 6: Emergency Medical Response

  • Eye Contact (Highest Risk):

    • Immediate flush (15 minutes minimum).[1][4][5][6][7]

    • Note: The 2HCl salt causes immediate pain. Do not let the victim rub their eyes (mechanical abrasion + acid burn).[1]

  • Skin Contact:

    • Wash with soap and water.[1][3][4][5][6][8]

    • If redness persists, treat as a chemical burn (hydrochloric acid type).[1]

  • Inhalation:

    • Move to fresh air.[1][3][4][5][6]

    • If wheezing occurs (bronchospasm from acid irritation), seek medical attention immediately.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.

  • Thermo Fisher Scientific. (2021).[1][5] Pyridine Hydrochloride Safety Data Sheet. (Cited for analog salt hazard properties).

  • Merck / Sigma-Aldrich. (2023).[1] L-Proline Safety Data Sheet. (Cited for base structure properties).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.